4-Fluoro-3,5-dimethylbenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-3,5-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHYTIOMCJAWLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00476367 | |
| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
363134-35-4 | |
| Record name | 4-Fluoro-3,5-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00476367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 4-Fluoro-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 363134-35-4
Core Properties and Data
4-Fluoro-3,5-dimethylbenzaldehyde is a fluorinated aromatic aldehyde that serves as a versatile intermediate in organic synthesis.[1] Its distinct substitution pattern, featuring a fluorine atom at the 4-position and methyl groups at the 3- and 5-positions of the benzene ring, imparts unique reactivity, making it a valuable building block in the preparation of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The presence of the electron-withdrawing fluorine atom and the steric influence of the methyl groups enhance its utility in various chemical transformations.[1]
This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 363134-35-4 | [2][3] |
| Molecular Formula | C₉H₉FO | [2][3] |
| Molecular Weight | 152.17 g/mol | [2][3] |
| Physical Form | Solid | |
| Purity | ≥97% | [2] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [2] |
| logP (octanol-water partition coefficient) | 2.25504 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and illustrative methodology for the preparation of substituted benzaldehydes can be described. This protocol is representative and should be adapted and optimized based on specific laboratory conditions and safety procedures.
General Synthesis of a Substituted Benzaldehyde (Illustrative)
The synthesis of aromatic aldehydes, such as this compound, can often be achieved through the oxidation of the corresponding benzyl alcohol. A common and relatively mild oxidizing agent for this transformation is Pyridinium chlorochromate (PCC).
2.1.1. Materials
-
4-Fluoro-3,5-dimethylbenzyl alcohol (precursor)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
2.1.2. Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-Fluoro-3,5-dimethylbenzyl alcohol in anhydrous DCM.
-
Oxidation: Add PCC to the solution in one portion. The amount of PCC should be in a slight molar excess (e.g., 1.5 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel to remove the chromium salts.
-
Washing: Wash the organic layer with a saturated NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.
Quality Control and Analysis
The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques.
2.2.1. General Analytical Workflow
Caption: General analytical workflow for quality control.
2.2.2. Instrumentation and Expected Results
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show characteristic signals for the aldehydic proton, aromatic protons, and methyl protons, with appropriate chemical shifts and coupling constants.
-
¹³C NMR: The spectrum should display the expected number of carbon signals, including the carbonyl carbon of the aldehyde group.
-
¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and confirm its molecular weight from the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, a suitable HPLC method can be developed.
Applications in Research and Drug Development
While specific examples of this compound in late-stage drug development are not prominent in publicly available literature, its structural motifs are of significant interest to medicinal chemists. Fluorinated aromatic compounds are widely utilized in drug design to enhance metabolic stability, binding affinity, and bioavailability. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of diverse compound libraries for biological screening.
Potential Synthetic Applications
The chemical reactivity of this compound makes it a suitable precursor for the synthesis of various classes of compounds with potential biological activity, including but not limited to:
-
Schiff Bases: Reaction with primary amines.
-
Chalcones: Claisen-Schmidt condensation with acetophenones.
-
Stilbenes: Wittig reaction or other olefination methods.
-
Heterocyclic Compounds: As a building block in multicomponent reactions.
The following diagram illustrates the potential synthetic pathways originating from this compound.
Caption: Potential synthetic pathways from the core compound.
Biological Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the direct interaction of this compound with any biological signaling pathways. Its role is primarily established as a synthetic intermediate. However, the broader class of benzaldehyde derivatives has been investigated for a range of biological activities. It is plausible that derivatives synthesized from this fluorinated building block could be designed to target various enzymes, receptors, or signaling cascades implicated in disease. Future research may elucidate the biological relevance of compounds derived from this compound.
Conclusion
This compound is a valuable chemical entity for researchers and professionals in organic synthesis and drug discovery. Its unique substitution pattern offers opportunities for the creation of novel molecules with potentially enhanced pharmacological properties. While detailed experimental and biological data for the compound itself are limited in the public domain, this guide provides a foundational understanding of its core properties and its potential as a versatile building block for the development of new chemical entities. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
physical and chemical properties of 4-Fluoro-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and agrochemical synthesis. Its unique structure, featuring a fluorine atom and two methyl groups on the benzene ring, imparts specific physicochemical properties that make it a valuable intermediate for the synthesis of complex molecular architectures. The electron-withdrawing nature of the fluorine atom, combined with the steric and electronic effects of the methyl groups, influences the reactivity of the aldehyde functional group and the overall properties of the resulting derivatives. This technical guide provides a comprehensive overview of the known physical and chemical properties, a general synthetic approach, and potential applications of this compound.
Core Properties and Data
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data are readily available from commercial suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the public domain.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 363134-35-4 | [1][2][3] |
| Molecular Formula | C₉H₉FO | [1][2][4] |
| Molecular Weight | 152.17 g/mol | [1][2][4] |
| Appearance | Solid | [4] |
| Purity | ≥97% (typical from commercial suppliers) | [1] |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | |
| Storage | Store at 4°C under a nitrogen atmosphere. | [1] |
Table 2: Computational Data for this compound
| Property | Value | Citations |
| Topological Polar Surface Area (TPSA) | 17.07 Ų | [1] |
| LogP | 2.25504 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Spectroscopic and Safety Information
Safety and Handling:
This compound is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral) and requires a warning signal word[4]. Appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general and illustrative synthetic methodology for substituted benzaldehydes involves the oxidation of the corresponding benzyl alcohol. The following is a representative, non-specific protocol that can be adapted for the synthesis of this compound from 4-fluoro-3,5-dimethylbenzyl alcohol.
General Synthesis of a Substituted Benzaldehyde (Illustrative)
This protocol describes the oxidation of a substituted benzyl alcohol to the corresponding benzaldehyde using pyridinium chlorochromate (PCC), a common and relatively mild oxidizing agent.
Materials:
-
Substituted benzyl alcohol (e.g., 4-fluoro-3,5-dimethylbenzyl alcohol)
-
Pyridinium chlorochromate (PCC) (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzyl alcohol in anhydrous DCM.
-
Add PCC to the solution in one portion.
-
Allow the reaction mixture to stir at room temperature.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and pass it through a short plug of silica gel to remove the chromium salts.
-
Transfer the filtrate to a separatory funnel and wash the organic layer with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to yield the pure aldehyde.
Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic aldehyde carbonyl stretch.
Below is a generalized workflow for the synthesis and purification process.
A generalized workflow for the synthesis and purification of this compound.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of more complex molecules for various applications, particularly in the fields of pharmaceuticals and agrochemicals.
Pharmaceutical Applications
The incorporation of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. Benzaldehyde derivatives are precursors to a wide range of biologically active compounds, including chalcones, stilbenes, and Schiff bases, which have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents[6].
Below is a representative diagram of the MAPK signaling pathway, which is a common target in drug discovery for inflammatory diseases and cancer. This illustrates a potential mechanism through which derivatives of this compound could exert their biological effects.
A representative diagram of the MAPK signaling pathway, a potential target for benzaldehyde derivatives.
Agrochemical Applications
Fluorine-containing compounds are of significant interest in the agrochemical industry. The introduction of fluorine can enhance the efficacy and selectivity of herbicides, insecticides, and fungicides[9]. As a versatile intermediate, this compound can be used to synthesize a variety of active ingredients for crop protection.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and agrochemical applications. While there are gaps in the publicly available experimental data for some of its physical properties and specific biological activities, its structural features suggest that its derivatives are promising candidates for further investigation. The general synthetic and analytical methods described in this guide provide a foundation for researchers to utilize this compound in their discovery and development programs. Further research into the biological effects of derivatives of this compound is warranted to fully explore its therapeutic and commercial potential.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. aaa-chem.com [aaa-chem.com]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
4-Fluoro-3,5-dimethylbenzaldehyde structure and molecular weight
An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzaldehyde
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic aldehyde. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. This document details the compound's core properties, provides illustrative experimental protocols, and includes a visualization of its chemical structure.
Core Properties and Data
This compound is a substituted aromatic aldehyde. The presence of a fluorine atom and two methyl groups on the benzene ring influences its chemical reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₉H₉FO | [1][2][3][4][5][6] |
| Molecular Weight | 152.17 g/mol | [1][2][4] |
| CAS Number | 363134-35-4 | [1][2][3][4][6] |
| Physical Form | Solid | |
| SMILES | O=CC1=CC(C)=C(F)C(C)=C1 | [1][4] |
Chemical Structure
The structure of this compound consists of a central benzene ring substituted with a formyl group (-CHO), a fluorine atom at position 4, and two methyl groups (-CH₃) at positions 3 and 5.
Caption: Chemical structure of this compound.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of this compound are not widely available in public literature, general methodologies for similar substituted benzaldehydes can be applied. The following protocols are illustrative and should be adapted and optimized based on specific laboratory conditions and safety standards.
General Synthesis of a Substituted Benzaldehyde (Illustrative)
The synthesis of aromatic aldehydes can often be achieved through the oxidation of the corresponding benzyl alcohol. A common method involves the use of a mild oxidizing agent like Pyridinium chlorochromate (PCC).
Workflow for Synthesis:
Caption: General workflow for the synthesis of a substituted benzaldehyde.
Detailed Steps:
-
Reaction Setup: The corresponding substituted benzyl alcohol is dissolved in a suitable solvent, such as dichloromethane (DCM), in a reaction vessel.
-
Oxidation: Pyridinium chlorochromate (PCC) is added to the solution, and the mixture is stirred at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is diluted with DCM and passed through a short plug of silica gel to remove chromium salts.
-
Extraction: The organic layer is washed sequentially with a saturated sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude product can be further purified by column chromatography on silica gel to yield the pure aldehyde.
Quality Control and Analysis
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques.
General Analytical Workflow:
Caption: General workflow for the analytical characterization of the compound.
Instrumentation and Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A small sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H NMR and ¹³C NMR spectra are acquired to confirm the chemical structure. The chemical shifts, signal integrations, and coupling patterns should be consistent with the structure of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of the sample in a volatile organic solvent is prepared and injected into the GC-MS system. This technique helps to determine the purity of the compound and confirms its molecular weight from the mass spectrum.
-
High-Performance Liquid Chromatography (HPLC): For precise quantitative purity analysis, a suitable HPLC method should be developed. This involves selecting an appropriate column, mobile phase, and detector to achieve good separation and quantification of the target compound and any impurities.
References
Synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-Fluoro-3,5-dimethylbenzaldehyde, a key building block in medicinal chemistry and materials science.[1] This document details the starting materials, experimental protocols, and comparative data to assist researchers in selecting the most suitable method for their applications.
Core Properties of this compound
| Property | Value |
| CAS Number | 363134-35-4[2][3] |
| Molecular Formula | C₉H₉FO[2] |
| Molecular Weight | 152.17 g/mol [2] |
| Appearance | Solid |
Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most prominent and industrially scalable methods involve the formylation of an activated benzene ring, the oxidation of a corresponding benzyl alcohol, or a Grignard reaction from a halogenated precursor.
Route 1: Vilsmeier-Haack Formylation of 1-Fluoro-3,5-dimethylbenzene
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds.[4][5][6][7] In this approach, the starting material, 1-fluoro-3,5-dimethylbenzene, is reacted with a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]
Caption: Vilsmeier-Haack formylation pathway.
Experimental Protocol (Representative):
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath. Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise with stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 1-fluoro-3,5-dimethylbenzene (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or use an excess of DMF as the solvent. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, heat the reaction mixture to 60-80 °C and maintain it for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[5]
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is between 6 and 8.
-
Extraction and Purification: Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford this compound.
Route 2: Oxidation of 4-Fluoro-3,5-dimethylbenzyl Alcohol
This method involves the oxidation of the corresponding primary benzyl alcohol to the aldehyde. A variety of oxidizing agents can be employed, with pyridinium chlorochromate (PCC) being a common choice for its mildness and selectivity, minimizing over-oxidation to the carboxylic acid.[8]
Caption: Oxidation of the corresponding benzyl alcohol.
Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask, dissolve 4-Fluoro-3,5-dimethylbenzyl alcohol (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Oxidation: Add pyridinium chlorochromate (PCC, 1.5 equiv.) to the solution in one portion. Stir the resulting suspension at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel or Celite® to remove the chromium salts.
-
Purification: Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved by column chromatography.[8]
Route 3: Grignard Reaction of 1-Bromo-4-fluoro-3,5-dimethylbenzene
This synthetic route utilizes a Grignard reagent formed from a suitable halogenated precursor, which then reacts with a formylating agent like N,N-dimethylformamide (DMF).[9]
Caption: Grignard reaction pathway for synthesis.
Experimental Protocol (Representative):
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings (1.2 equiv.) and a crystal of iodine. Add a solution of 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF) dropwise to initiate the reaction. Once initiated, add the remaining bromide solution to maintain a gentle reflux. After the addition, continue to heat the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Formylation: Cool the Grignard solution to 0 °C in an ice bath. Slowly add N,N-dimethylformamide (DMF, 1.1 equiv.) dropwise, keeping the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by carefully pouring the mixture into a cold, dilute solution of hydrochloric or sulfuric acid.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Comparative Summary of Synthetic Routes
| Route | Starting Material | Key Reagents | Advantages | Disadvantages |
| Vilsmeier-Haack | 1-Fluoro-3,5-dimethylbenzene | POCl₃, DMF | Good for electron-rich arenes; often high yielding.[4][6] | Use of corrosive and hazardous POCl₃; reaction can be sensitive to substrate activity. |
| Oxidation | 4-Fluoro-3,5-dimethylbenzyl alcohol | PCC, MnO₂, etc. | Generally mild conditions; high selectivity. | Starting alcohol may not be readily available; use of stoichiometric heavy metal oxidants. |
| Grignard | 1-Bromo-4-fluoro-3,5-dimethylbenzene | Mg, DMF | Versatile for various substitutions. | Requires strictly anhydrous conditions; potential for side reactions (e.g., Wurtz coupling). |
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.9-10.0 (s, 1H, -CHO)
-
δ 7.5-7.6 (s, 2H, Ar-H)
-
δ 2.3-2.4 (s, 6H, -CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ ~192 (d, -CHO)
-
δ ~165 (d, J ≈ 250 Hz, C-F)
-
δ ~138-140 (d, Ar-C)
-
δ ~130-132 (d, Ar-C)
-
δ ~128-130 (d, Ar-C)
-
δ ~21 (s, -CH₃)
-
-
Mass Spectrometry (EI):
-
m/z 152 (M⁺)
-
m/z 151 (M-H)⁺
-
m/z 123 (M-CHO)⁺
-
This technical guide is intended to provide a foundational understanding of the synthesis of this compound. Researchers should adapt and optimize these representative protocols based on their specific laboratory conditions and safety procedures.
References
- 1. 363134-35-4(this compound) | Kuujia.com [kuujia.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. rsc.org [rsc.org]
Spectroscopic Profile of 4-Fluoro-3,5-dimethylbenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-3,5-dimethylbenzaldehyde, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents predicted data based on the analysis of structurally similar compounds. This guide includes anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for acquiring such spectra.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound (CAS No. 363134-35-4, Molecular Formula: C₉H₉FO, Molecular Weight: 152.17 g/mol ).[1][2] These predictions are derived from established principles of spectroscopy and by analogy to related compounds such as 4-fluorobenzaldehyde and 3,5-dimethylbenzaldehyde.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |
| ~7.5 | Singlet | 2H | Aromatic protons (Ar-H) |
| ~2.3 | Singlet | 6H | Methyl protons (-CH₃) |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | Aldehyde carbon (C=O) |
| ~160 (doublet, ¹JCF ≈ 250 Hz) | Aromatic carbon attached to fluorine (C-F) |
| ~138 | Aromatic carbons attached to methyl groups |
| ~135 | Aromatic carbon attached to the aldehyde group |
| ~128 (doublet, ³JCF ≈ 5 Hz) | Aromatic carbons ortho to fluorine |
| ~20 | Methyl carbons (-CH₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak-Medium | Aromatic C-H stretch |
| ~2920, ~2860 | Weak-Medium | Aliphatic C-H stretch (methyl groups) |
| ~2820, ~2720 | Weak | Aldehyde C-H stretch (Fermi doublet) |
| ~1700 | Strong | Carbonyl (C=O) stretch of the aldehyde |
| ~1600, ~1470 | Medium-Strong | Aromatic C=C ring stretching |
| ~1250 | Strong | C-F stretch |
| ~850 | Strong | C-H out-of-plane bending |
Mass Spectrometry (MS)
| m/z Ratio | Interpretation |
| 152 | Molecular ion (M⁺) |
| 151 | Loss of a hydrogen radical (M-H)⁺ |
| 123 | Loss of a formyl radical (M-CHO)⁺ |
| 95 | Aromatic fragment |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and laboratory conditions.
NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Transfer the solution to a standard 5 mm NMR tube using a pipette, ensuring no solid particles are transferred.[3]
-
The sample height in the tube should be approximately 4-5 cm.[3]
-
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire the ¹H NMR spectrum. For a routine spectrum, 8-16 scans are typically sufficient.
-
Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is a common technique for solid and liquid samples.[4]
-
Sample Preparation :
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of solid this compound directly onto the center of the ATR crystal.
-
-
Data Acquisition :
-
Lower the instrument's pressure arm to apply firm and even pressure on the sample, ensuring good contact with the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Clean the ATR crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure for Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for the analysis of volatile and semi-volatile organic compounds.[5]
-
Sample Preparation :
-
Instrumentation and Data Acquisition :[5]
-
Gas Chromatograph (GC) Conditions :
-
Injector : Split/splitless, operated in split mode.
-
Injector Temperature : 250 °C.
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold at 250 °C for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Scan Range : m/z 40-400.
-
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
The data system will record the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.
-
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of an organic compound.
References
A Technical Guide to the Solubility of 4-Fluoro-3,5-dimethylbenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3,5-dimethylbenzaldehyde, a key intermediate in various synthetic applications. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification processes, and formulation development. This document outlines the theoretical principles governing its solubility, presents a framework for quantitative solubility data, and details established experimental protocols for its determination.
Core Concepts in Solubility
The solubility of a solid compound like this compound in an organic solvent is governed by the principle of "like dissolves like". This means that substances with similar polarities tend to be soluble in one another. The polarity of this compound (C₉H₉FO, Molar Mass: 152.17 g/mol ) is influenced by the presence of a polar carbonyl group (C=O) and a fluorine atom, as well as nonpolar dimethyl-substituted benzene ring. Therefore, its solubility will vary across different organic solvents based on their respective polarities.
Quantitative Solubility Data
The following table has been structured to present quantitative solubility data. In the absence of specific experimental values from the search, this table serves as a template for researchers to populate with their own experimental findings. The expected solubility is qualitatively predicted based on general principles of chemical interactions.
| Organic Solvent | Chemical Formula | Polarity Index | Expected Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |
| Hexane | C₆H₁₄ | 0.1 | Low | Data not available | 25 |
| Toluene | C₇H₈ | 2.4 | High | Data not available | 25 |
| Dichloromethane | CH₂Cl₂ | 3.1 | High | Data not available | 25 |
| Acetone | C₃H₆O | 5.1 | High | Data not available | 25 |
| Ethanol | C₂H₅OH | 5.2 | Moderate to High | Data not available | 25 |
| Methanol | CH₃OH | 6.6 | Moderate | Data not available | 25 |
| Water | H₂O | 10.2 | Low | Data not available | 25 |
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound in an organic solvent can be achieved through various established methods. The isothermal equilibrium method, often referred to as the shake-flask method, is a widely used and reliable technique for determining thermodynamic solubility.[1][2][3]
Isothermal Equilibrium (Shake-Flask) Method
This method involves creating a saturated solution of the solute in the solvent at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Equipment:
-
This compound
-
Selected organic solvents
-
Analytical balance
-
Vials or flasks with airtight seals
-
Constant temperature shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial or flask.[1] The presence of undissolved solid is necessary to ensure that a saturated solution is formed.[1]
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[1][4] The time required to reach equilibrium can vary and should be determined experimentally by analyzing samples at different time points until the concentration remains constant.[3][4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a syringe. Immediately filter the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
-
Analysis: Analyze the concentration of this compound in the filtered saturated solution using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. A calibration curve prepared with known concentrations of the compound in the same solvent should be used for accurate quantification.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of g/L, mg/mL, or mol/L, at the specified temperature. It is recommended to perform the experiment in triplicate to ensure the reliability of the results.[1]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal equilibrium method.
References
4-Fluoro-3,5-dimethylbenzaldehyde: An Unexplored Building Block in Medicinal Chemistry
While 4-Fluoro-3,5-dimethylbenzaldehyde (C₉H₉FO) is commercially available as a synthetic building block, a comprehensive review of scientific literature and patent databases reveals a notable absence of its specific applications in medicinal chemistry. This fluorinated aromatic aldehyde, characterized by the presence of a fluorine atom and two methyl groups on the benzene ring, remains a largely unexplored entity in the realm of drug discovery and development.
Currently, information on this compound is predominantly limited to its basic chemical and physical properties. It is cataloged by numerous chemical suppliers, and its fundamental data is readily accessible.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| CAS Number | 363134-35-4 |
| Appearance | Solid |
| SMILES | Cc1cc(C=O)cc(C)c1F |
| InChI Key | NNHYTIOMCJAWLM-UHFFFAOYSA-N |
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. Similarly, the aldehyde functional group serves as a versatile handle for a wide range of chemical transformations, making aldehydes valuable precursors in the synthesis of complex molecular scaffolds.
Despite the potential suggested by its structural features, there is no readily available public data on the use of this compound in the synthesis of specific bioactive compounds. Consequently, there is a lack of quantitative biological data, such as IC50 or Ki values, for any derivatives of this compound. Detailed experimental protocols for its application in medicinal chemistry and information regarding its role in specific biological signaling pathways are also absent from the current body of scientific literature.
The absence of published research on this particular molecule suggests that it may be a relatively novel or niche building block. Researchers and drug development professionals seeking to explore new chemical space could consider this compound as a starting point for the design and synthesis of new chemical entities. Its unique substitution pattern may offer opportunities to develop compounds with novel biological activities.
Potential Synthetic Utility
Based on the reactivity of the aldehyde functional group, one can envision several potential applications for this compound in the synthesis of compound libraries for screening.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-fluoro-3,5-dimethylbenzaldehyde, a valuable intermediate in the development of novel pharmaceutical compounds and specialty chemicals. The protocols outlined below are based on established chemical transformations and provide a foundation for laboratory-scale synthesis.
Introduction
This compound is an aromatic aldehyde whose structure is of interest in medicinal chemistry and materials science. The presence of a fluorine atom and two methyl groups on the aromatic ring allows for fine-tuning of molecular properties such as lipophilicity, metabolic stability, and electronic characteristics. This makes it a key building block for the synthesis of more complex molecules. The primary method for its synthesis is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds. An alternative approach involves the oxidation of the corresponding benzyl alcohol.
Data Presentation
A summary of key quantitative data for the target compound and a potential starting material is provided in the table below for easy reference.
| Property | This compound | 1-Fluoro-2,4-dimethylbenzene |
| Molecular Formula | C₉H₉FO[1][2] | C₈H₉F[3][4][5] |
| Molecular Weight | 152.17 g/mol [1][2] | 124.15 g/mol [4] |
| CAS Number | 363134-35-4[1][2] | 452-65-3[3][4] |
| Purity Specification | ≥97%[1] | min 98%[3] |
| Appearance | Solid | Liquid |
| Storage Conditions | Room temperature, stored under nitrogen, sealed in dry[1] | Room temperature[3] |
Synthesis Protocols
Two primary synthetic routes for the preparation of this compound are detailed below.
Protocol 1: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic systems.[6][7][8][9][10] This reaction introduces a formyl group (-CHO) onto the aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[7][8][9] The starting material for the synthesis of this compound via this method would be 1-fluoro-2,4-dimethylbenzene, an electron-rich arene.
Experimental Protocol:
Materials:
-
1-Fluoro-2,4-dimethylbenzene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-fluoro-2,4-dimethylbenzene in anhydrous dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride to N,N-dimethylformamide (pre-cooled to 0 °C) in a separate flask to form the Vilsmeier reagent (a chloromethyliminium salt).[8]
-
Add the freshly prepared Vilsmeier reagent dropwise to the solution of 1-fluoro-2,4-dimethylbenzene while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel.
Protocol 2: Oxidation of 4-Fluoro-3,5-dimethylbenzyl alcohol
An alternative synthesis route involves the oxidation of the corresponding benzyl alcohol, 4-fluoro-3,5-dimethylbenzyl alcohol.[11][12] Pyridinium chlorochromate (PCC) is a common and relatively mild oxidizing agent for this transformation.[11]
Experimental Protocol:
Materials:
-
4-Fluoro-3,5-dimethylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM, anhydrous)
-
Silica gel
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 4-fluoro-3,5-dimethylbenzyl alcohol in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.[11]
-
Add pyridinium chlorochromate (PCC) to the solution in one portion (a slight molar excess, e.g., 1.5 equivalents, is recommended).[11]
-
Allow the reaction to stir at room temperature.[11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, dilute the reaction mixture with dichloromethane and pass it through a short plug of silica gel to remove the chromium salts.[11]
-
Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.[11]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[11]
-
The crude product can be further purified by column chromatography on silica gel to yield the pure this compound.[11]
Visualizations
The following diagrams illustrate the described synthetic pathways.
Caption: Vilsmeier-Haack reaction pathway.
Caption: Oxidation of benzyl alcohol pathway.
References
- 1. chemscene.com [chemscene.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-Fluoro-2,4-dimethylbenzene | C8H9F | CID 12328684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Addition to 4-Fluoro-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3,5-dimethylbenzaldehyde is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its aldehyde functional group is susceptible to nucleophilic attack, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of a fluorine atom and two methyl groups on the aromatic ring can influence the reactivity of the aldehyde and impart unique properties to the resulting products. This document provides an overview of reaction conditions for common nucleophilic addition reactions and offers representative protocols that can be adapted for this compound.
General Considerations for Nucleophilic Addition
The aldehyde group in this compound is electrophilic and will react with a variety of nucleophiles. The fluorine atom is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates compared to non-fluorinated analogues. The two methyl groups are electron-donating and provide steric hindrance around the aldehyde, which might slow down the reaction rate. The overall reactivity will be a balance of these electronic and steric effects.
Common nucleophilic addition reactions for aldehydes include:
-
Grignard Reaction: Formation of secondary alcohols.
-
Wittig Reaction: Formation of alkenes.
-
Aldol Condensation: Formation of β-hydroxy carbonyl compounds, which can then dehydrate to α,β-unsaturated carbonyl compounds.
Reaction Conditions and Data Presentation
The following tables summarize representative reaction conditions for nucleophilic additions to substituted benzaldehydes. These conditions can serve as a guide for developing a protocol for this compound.
Table 1: Representative Conditions for Grignard Reaction with Substituted Benzaldehydes
| Aldehyde | Grignard Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product Type | Yield (%) | Reference |
| 3-Chloro-4-bromotoluene (precursor to Grignard) | N,N-dimethylformamide | Tetrahydrofuran | -5 to 20 | 1 | 2-Chloro-4-methylbenzaldehyde | 69.3 | [1] |
| 1-Bromo-2-fluoro-4-isopropoxybenzene (precursor to Grignard) | N,N-dimethylformamide | Tetrahydrofuran | -10 to 0 | Not Specified | 2-Fluoro-4-isopropoxybenzaldehyde | Not Specified | [2] |
| 4-Bromo-o-xylene (precursor to Grignard) | N,N-dimethylformamide | Tetrahydrofuran | -5 to 70 | 8 | 3,4-Dimethylbenzaldehyde | Not Specified | [3] |
Table 2: Representative Conditions for Wittig Reaction with Aldehydes
| Aldehyde/Ketone | Ylide | Base | Solvent | Temperature | Reaction Time | Product Type | Yield (%) | Reference |
| Generic Aldehyde/Ketone | Ph₃P=CHR | NaH, NaOMe, or NEt₃ | THF or Diethyl Ether | Not Specified | Not Specified | Alkene | Not Specified | [4][5] |
| Camphor | Ph₃P=CH₂ (from methyltriphenylphosphonium bromide) | Potassium tert-butoxide | Not Specified | Not Specified | Not Specified | Methylene derivative | Not Specified | [6] |
| Generic Aldehyde | (3-carboxy-2-oxopropylidene)triphenylphosphorane | LiClO₄ and DABCO | Not Specified | Not Specified | Not Specified | 6-carboxycyclohex-2-en-1-ones | Excellent | [4] |
Table 3: Representative Conditions for Aldol Condensation with Substituted Benzaldehydes
| Aldehyde | Ketone/Aldehyde | Catalyst/Base | Solvent | Temperature | Reaction Time | Product Type | Yield (%) | Reference |
| p-Anisaldehyde | Acetone | Potassium hydroxide | Water/Acetone | Room Temperature | 20 min | β-hydroxy ketone | Not Specified | [7] |
| Benzaldehyde | Acetone | Dilute Base | Not Specified | Not Specified | Not Specified | β-hydroxy ketone | Not Specified | [8] |
| Cinnamaldehyde | Cyclopentanone | LiClO₄ / Et₃N | Not Specified | Room Temperature | 3 min | α,β-unsaturated ketone | 90 | [9] |
Experimental Protocols (Representative)
The following are illustrative protocols for nucleophilic addition reactions that can be adapted for this compound.
Protocol 1: Grignard Reaction for the Synthesis of a Secondary Alcohol (Adaptable)
This protocol is based on the formylation of a Grignard reagent, which is a related reaction involving nucleophilic attack on an amide. For the synthesis of a secondary alcohol, the N,N-dimethylformamide would be replaced by an appropriate aldehyde or ketone after the formation of the Grignard reagent from a suitable aryl halide.
Materials:
-
4-Bromo-3,5-dimethylfluorobenzene (as a precursor to the Grignard reagent)
-
Magnesium turnings
-
Iodine (as initiator)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde or ketone (e.g., acetaldehyde for a secondary alcohol)
-
Aqueous HCl or NH₄Cl solution (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine and a few milliliters of anhydrous THF.
-
Gently heat the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Add a solution of 4-bromo-3,5-dimethylfluorobenzene (1 equivalent) in anhydrous THF dropwise from the dropping funnel to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of the desired aldehyde or ketone (1 equivalent) in anhydrous THF dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Protocol 2: Wittig Reaction for the Synthesis of an Alkene (Adaptable)
Materials:
-
Methyltriphenylphosphonium bromide (or other suitable phosphonium salt)
-
Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF or diethyl ether)
-
This compound
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and add the strong base (1.05 equivalents) dropwise. This will generate the colored ylide.
-
Stir the mixture at room temperature for 1-2 hours.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The disappearance of the ylide color indicates the reaction is proceeding.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
The triphenylphosphine oxide byproduct can often be removed by crystallization or column chromatography to yield the pure alkene.
Protocol 3: Aldol Condensation (Adaptable)
Materials:
-
This compound
-
A ketone with an α-hydrogen (e.g., acetone or acetophenone)
-
Base catalyst (e.g., sodium hydroxide or potassium hydroxide)
-
Solvent (e.g., ethanol, water, or a mixture)
-
Acid for neutralization (e.g., dilute HCl)
Procedure:
-
Dissolve this compound (1 equivalent) and the ketone (1-10 equivalents, depending on the desired product) in the chosen solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous or alcoholic solution of the base catalyst (e.g., 10% NaOH) dropwise with stirring.
-
Stir the reaction at room temperature for a specified time (e.g., 2-24 hours). The reaction can be monitored by TLC.
-
If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, neutralize the reaction mixture with dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: General mechanism of nucleophilic addition to an aldehyde.
Caption: General experimental workflow for a nucleophilic addition reaction.
References
- 1. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]
- 2. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 3. WO2016071920A2 - A process for preparation of 3,4-dimethylbenzaldehyde - Google Patents [patents.google.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. magritek.com [magritek.com]
- 8. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: HPLC Method for Purity Analysis of 4-Fluoro-3,5-dimethylbenzaldehyde
Introduction
4-Fluoro-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of various chemical compounds, including pharmaceuticals and materials for research. Ensuring the purity of this starting material is critical as impurities can lead to unwanted side reactions, decreased yields, and compromised quality of the final product. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of the purity of this compound.
Principle
The method utilizes a C18 reversed-phase column to separate this compound from its potential impurities.[1][2][3] The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and a polar mobile phase. Detection is achieved using a UV-Vis detector, as aromatic aldehydes exhibit strong absorbance in the ultraviolet region.[1]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions
A standard analytical HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable for this analysis.[1]
| Parameter | Condition |
| HPLC System | Standard Analytical HPLC System |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)[1] |
| Mobile Phase | Methanol and Water (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30°C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 10 µL[1] |
| Run Time | Approximately 15 minutes |
2. Reagents and Sample Preparation
-
Methanol: HPLC grade
-
Water: HPLC grade or doubly distilled[2]
-
This compound Reference Standard: Purity ≥99.5%
-
Sample of this compound: To be analyzed
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a stock solution with a concentration of 1 mg/mL.[1]
-
Further dilute the stock solution with methanol as needed to prepare working standards for linearity and other validation parameters.
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample to be tested.
-
Dissolve the sample in 10 mL of methanol in a volumetric flask to achieve a final concentration of 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[4][5][6] Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities and solvent peaks. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 over a specified concentration range.[7] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) of ≤ 2% for multiple injections of the same sample. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
Workflow and Diagrams
Experimental Workflow
The logical flow of the purity analysis process is depicted in the following diagram.
Caption: Workflow for HPLC Purity Assessment.
Logical Relationship of Method Validation
The relationship between the core validation parameters ensuring a reliable analytical method is illustrated below.
Caption: Interdependence of HPLC Method Validation Parameters.
The described RP-HPLC method is straightforward, robust, and suitable for the routine purity analysis of this compound. Adherence to the detailed protocol and proper method validation will ensure accurate and reproducible results, which are essential for quality control in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpmr.com [wjpmr.com]
- 7. "Development and validation of an HPLC method for the purity assay of B" by K.-T. Liu, H.-H. Yang et al. [jfda-online.com]
Application Notes and Protocols for GC-MS Analysis of 4-Fluoro-3,5-dimethylbenzaldehyde Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products derived from 4-Fluoro-3,5-dimethylbenzaldehyde. This key intermediate is valuable in the synthesis of novel pharmaceutical compounds and specialty chemicals. The following sections outline methodologies for common synthetic transformations—reductive amination (Schiff base formation and subsequent reduction), Wittig reaction, and reduction to the corresponding benzyl alcohol—and the subsequent analysis of the reaction mixtures.
Introduction
This compound is an aromatic aldehyde whose unique substitution pattern makes it a versatile building block in organic synthesis. The presence of the fluorine atom and methyl groups influences the reactivity of the aldehyde and provides unique characteristics to the resulting products, which are of interest in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for monitoring reaction progress, determining product purity, and quantifying yields. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.
Experimental Protocols
General Sample Preparation for GC-MS Analysis
A general protocol for preparing a reaction mixture for GC-MS analysis is as follows:
-
Quenching the Reaction: Once the reaction is deemed complete by methods such as Thin Layer Chromatography (TLC), quench the reaction appropriately (e.g., by adding water or a saturated aqueous solution of ammonium chloride).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Drying: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Dilution for GC-MS: Dissolve approximately 1 mg of the crude product in 1 mL of a volatile solvent like dichloromethane or ethyl acetate. Vortex the solution to ensure it is homogenous. If necessary, perform serial dilutions to achieve a final concentration in the range of 1-10 µg/mL.[1]
Protocol for Reductive Amination (via Schiff Base)
This protocol describes the formation of a Schiff base by reacting this compound with a primary amine, followed by reduction to a secondary amine.
Materials:
-
This compound
-
Aniline (or other primary amine)
-
Methanol
-
Sodium borohydride
-
Dichloromethane
-
Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) in methanol (10 mL).
-
Add aniline (1 mmol) to the solution and stir the mixture at room temperature.
-
Monitor the formation of the imine (Schiff base) by TLC.
-
Once the formation of the Schiff base is complete, cool the reaction mixture to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Prepare a sample for GC-MS analysis according to the general protocol to assess the conversion to the secondary amine.
Protocol for Wittig Reaction
This protocol outlines the olefination of this compound to form a substituted styrene.
Materials:
-
This compound
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 mmol) and anhydrous THF (10 mL).
-
Cool the suspension to 0°C and add potassium tert-butoxide (1.2 mmol) portion-wise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Add a solution of this compound (1 mmol) in anhydrous THF (5 mL) dropwise to the ylide solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, prepare a sample for GC-MS analysis using the general protocol to determine the yield of the alkene product.
Protocol for Reduction to Benzyl Alcohol
This protocol describes the reduction of the aldehyde to the corresponding benzyl alcohol.
Materials:
-
This compound
-
Sodium borohydride
-
Methanol
Procedure:
-
Dissolve this compound (1 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C.
-
Add sodium borohydride (1.5 mmol) portion-wise.
-
Stir the reaction mixture for 1 hour at 0°C.
-
Quench the reaction by the slow addition of water.
-
Extract the product and prepare a sample for GC-MS analysis as described in the general protocol to confirm the complete reduction of the aldehyde.
GC-MS Analysis Parameters
The following parameters are recommended for the analysis of reaction products of this compound and can be adapted as needed.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)[1] |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min[1] |
| Injector | Split/splitless, operated in splitless mode[1] |
| Injector Temperature | 250 °C[1] |
| Oven Program | Initial temperature: 50 °C, hold for 2 minutes; Ramp to 250 °C at 10 °C/min; Hold at 250 °C for 5 minutes[1] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Source Temperature | 230 °C[1] |
| Quadrupole Temperature | 150 °C[1] |
| Scan Range | m/z 40-400[1] |
| Solvent Delay | 3 minutes[1] |
Data Presentation and Quantitative Analysis
Quantitative analysis of reaction mixtures can be performed by integrating the peak areas of the reactant and product(s) in the total ion chromatogram (TIC). The relative percentage of each component can be calculated to determine the reaction conversion and product distribution. For more accurate quantification, the use of an internal standard is recommended.
Table 1: Representative GC-MS Data for the Reduction of this compound
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Relative Area (%) |
| This compound | 12.5 | 152.17 | 152, 151, 123 | 5 |
| 4-Fluoro-3,5-dimethylbenzyl alcohol | 13.2 | 154.18 | 154, 139, 125, 109 | 95 |
Table 2: Representative GC-MS Data for the Wittig Reaction of this compound
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Relative Area (%) |
| This compound | 12.5 | 152.17 | 152, 151, 123 | 10 |
| 1-Fluoro-2,4-dimethyl-5-vinylbenzene | 14.1 | 150.19 | 150, 135, 115 | 90 |
| Triphenylphosphine oxide | 25.8 | 278.28 | 278, 277, 201, 183, 152 | - |
Table 3: Representative GC-MS Data for the Reductive Amination of this compound with Aniline
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Relative Area (%) |
| This compound | 12.5 | 152.17 | 152, 151, 123 | 8 |
| N-(4-fluoro-3,5-dimethylbenzyl)aniline | 18.9 | 229.29 | 229, 228, 134 | 92 |
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound derivatives.
References
Application Notes and Protocols for the Large-Scale Synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-3,5-dimethylbenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom and two methyl groups, makes it a valuable building block for accessing complex molecular architectures with specific biological activities. The presence of the fluorine atom can significantly modulate properties such as metabolic stability, binding affinity, and bioavailability of the final active ingredient. This document provides a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and scalable method suitable for industrial production. The presented methodology is based on the Vilsmeier-Haack formylation of 2,6-dimethylfluorobenzene, a well-established and efficient reaction for the introduction of an aldehyde group onto an activated aromatic ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed large-scale synthesis of this compound.
| Parameter | Value | Unit | Notes |
| Starting Material | 2,6-Dimethylfluorobenzene | - | Commercially available |
| Molecular Weight | 124.16 | g/mol | |
| Moles | 8.05 | mol | Based on 1 kg input |
| Formylating Agent | Vilsmeier Reagent (from POCl₃ and DMF) | - | Prepared in situ |
| POCl₃ Molar Ratio | 1.2 | eq | Relative to starting material |
| DMF Molar Ratio | 3.0 | eq | Relative to starting material |
| Product | This compound | - | |
| Molecular Weight | 152.17 | g/mol | |
| Theoretical Yield | 1225 | g | |
| Expected Yield | 980 - 1102 | g | 80-90% of theoretical |
| Purity (after purification) | >98 | % | By HPLC analysis |
| Reaction Temperature | 0 - 80 | °C | Controlled stages |
| Reaction Time | 6 - 8 | hours |
Experimental Protocol: Vilsmeier-Haack Formylation of 2,6-Dimethylfluorobenzene
This protocol describes the synthesis of this compound on a kilogram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents:
-
2,6-Dimethylfluorobenzene (1.00 kg, 8.05 mol)
-
Phosphorus oxychloride (POCl₃) (1.48 kg, 9.66 mol)
-
N,N-Dimethylformamide (DMF) (1.77 kg, 24.15 mol)
-
Dichloromethane (DCM) (10 L)
-
Sodium acetate (2.00 kg)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Heptane
-
Ethyl acetate
Equipment:
-
20 L glass reactor with mechanical stirrer, thermometer, dropping funnel, and reflux condenser
-
Heating/cooling mantle
-
Large-scale rotary evaporator
-
Filtration apparatus
-
Chromatography column (if required)
Procedure:
-
Preparation of the Vilsmeier Reagent:
-
To the 20 L reactor, charge N,N-Dimethylformamide (1.77 kg, 24.15 mol).
-
Cool the DMF to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (1.48 kg, 9.66 mol) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour. The formation of the solid Vilsmeier reagent will be observed.
-
-
Formylation Reaction:
-
To the reactor containing the Vilsmeier reagent, add dichloromethane (5 L).
-
Add a solution of 2,6-dimethylfluorobenzene (1.00 kg, 8.05 mol) in dichloromethane (5 L) dropwise over 1-2 hours, maintaining the temperature at 20-25 °C.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 40 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0-5 °C.
-
Prepare a solution of sodium acetate (2.00 kg) in deionized water (10 L) and cool it to 0-5 °C.
-
Slowly and carefully quench the reaction mixture by adding it to the cold sodium acetate solution with vigorous stirring. This step is exothermic and will release gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 3 L) and then with brine (3 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a mixture of heptane and ethyl acetate or by vacuum distillation.
-
For recrystallization, dissolve the crude product in a minimal amount of hot ethyl acetate and add heptane until turbidity is observed. Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization.
-
Filter the crystals, wash with cold heptane, and dry under vacuum to yield the pure product.
-
Visualizations
Caption: Synthetic workflow for this compound.
The Role of 4-Fluoro-3,5-dimethylbenzaldehyde in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3,5-dimethylbenzaldehyde is a substituted aromatic aldehyde with potential applications as an intermediate in the synthesis of novel agrochemicals. Its structural features, including a reactive aldehyde group, a fluorine atom, and two methyl groups on the benzene ring, make it a candidate for the development of new fungicides, herbicides, and insecticides. The fluorine substituent can enhance the metabolic stability and biological activity of the final product, while the aldehyde functionality serves as a key handle for a variety of chemical transformations. This document provides an overview of the potential applications of this compound in agrochemical synthesis, with a focus on the synthesis of Schiff base derivatives, a class of compounds known to exhibit fungicidal properties. While specific commercial agrochemicals derived from this exact starting material are not prominently documented in publicly available literature, the following application notes and protocols are provided as illustrative examples of its potential use based on established chemical principles.
Introduction
The strategic incorporation of fluorine atoms into agrochemical candidates is a widely employed strategy to enhance their efficacy and metabolic stability. Benzaldehyde derivatives, in turn, are versatile building blocks in organic synthesis. This compound combines these features, making it a molecule of interest for the synthesis of new active ingredients in crop protection. The aldehyde group can readily undergo reactions such as oxidation, reduction, and condensation to form a wide array of derivatives.
One promising application of aromatic aldehydes in agrochemical synthesis is the formation of Schiff bases (or imines). Schiff bases are formed by the condensation of an aldehyde with a primary amine. This class of compounds has been reported to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, and antitumor properties. The synthesis of Schiff bases from this compound could lead to novel compounds with potential fungicidal activity.
Illustrative Application: Synthesis of a Fungicidal Schiff Base Derivative
This section outlines a representative protocol for the synthesis of a Schiff base from this compound and a hypothetical amine-containing moiety known to be present in some fungicides.
Experimental Protocol: Synthesis of a this compound-derived Schiff Base
Objective: To synthesize a novel Schiff base with potential fungicidal activity from this compound.
Materials:
-
This compound
-
4-Aminophenol
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve 1.52 g (10 mmol) of this compound in 50 mL of absolute ethanol.
-
To this solution, add 1.09 g (10 mmol) of 4-aminophenol.
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain the reflux for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).
-
After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature.
-
The Schiff base product is expected to precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 50 °C for 2 hours.
-
Characterize the final product using techniques such as FT-IR, ¹H NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation: Illustrative Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis of the Schiff base derivative.
| Parameter | Value |
| Reactants | |
| This compound | 1.52 g (10 mmol) |
| 4-Aminophenol | 1.09 g (10 mmol) |
| Product | |
| Product Name | 4-((4-fluoro-3,5-dimethylbenzylidene)amino)phenol |
| Theoretical Yield | 2.43 g |
| Actual Yield | 2.19 g |
| Reaction Metrics | |
| Reaction Yield | 90% |
| Product Purity (by HPLC) | >98% |
| Melting Point | 185-188 °C |
Visualization of Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a Schiff base from this compound.
Hypothetical Signaling Pathway for a Fungicide
Many fungicides act by inhibiting specific enzymes or pathways essential for fungal growth and development. The following diagram illustrates a hypothetical signaling pathway that could be targeted by a fungicide derived from a Schiff base.
Conclusion
While direct, documented applications of this compound in the synthesis of commercial agrochemicals are scarce in public literature, its chemical properties strongly suggest its potential as a valuable intermediate. The illustrative synthesis of a Schiff base derivative highlights a plausible route to novel fungicidal agents. The presence of the fluorine atom is anticipated to confer advantageous properties to the resulting agrochemicals. Further research and development are warranted to fully explore the potential of this compound in the creation of next-generation crop protection agents. The protocols and data presented herein serve as a foundational guide for such exploratory research.
Application Notes and Protocols: 4-Fluoro-3,5-dimethylbenzaldehyde in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-fluoro-3,5-dimethylbenzaldehyde as a key starting material in the synthesis of pharmaceutical intermediates. This versatile building block is particularly valuable in the construction of heterocyclic scaffolds with potential therapeutic applications. This document details its application in the synthesis of thiazolidinone derivatives, provides a representative experimental protocol, and summarizes key data.
Introduction
This compound is a substituted aromatic aldehyde whose structural features make it a valuable reagent in medicinal chemistry. The presence of the aldehyde group allows for a wide range of chemical transformations, including condensations and multi-component reactions, to form complex molecular architectures. The fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic profile of the final drug molecule. The dimethyl substitution pattern provides steric and electronic influence that can be exploited for selective interactions with biological targets.
This document focuses on a significant application of this compound: the synthesis of 2,3-disubstituted thiazolidin-4-one derivatives. Thiazolidin-4-ones are a class of heterocyclic compounds that have garnered considerable interest in drug discovery due to their diverse pharmacological activities, including potential as anti-inflammatory, anti-cancer, and neuroprotective agents.
Application: Synthesis of Thiazolidin-4-one Derivatives
A key application of this compound is in the one-pot, three-component synthesis of 2-(4-fluoro-3,5-dimethylphenyl)-3-aryl-thiazolidin-4-ones. This reaction offers an efficient route to a library of compounds with potential therapeutic value.
Synthetic Pathway Overview
The synthesis proceeds via a one-pot condensation of this compound, a substituted aniline, and mercaptoacetic acid. This multicomponent reaction is an atom-economical approach to generate molecular complexity in a single step.
Caption: Synthetic pathway for 2,3-disubstituted thiazolidin-4-ones.
Experimental Protocols
The following is a representative protocol for the synthesis of a 2,3-disubstituted thiazolidin-4-one derivative using this compound. This protocol is based on established methods for thiazolidinone synthesis.
Protocol: Synthesis of 2-(4-fluoro-3,5-dimethylphenyl)-3-(5-fluoro-2-methylphenyl)thiazolidin-4-one
Materials:
-
This compound
-
5-Fluoro-2-methylaniline
-
Mercaptoacetic acid
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 mmol, 1.0 eq).
-
Add 5-fluoro-2-methylaniline (1.0 mmol, 1.0 eq) to the flask.
-
Add anhydrous toluene (20 mL) to dissolve the reactants.
-
To the stirred solution, add mercaptoacetic acid (1.1 mmol, 1.1 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure 2-(4-fluoro-3,5-dimethylphenyl)-3-(5-fluoro-2-methylphenyl)thiazolidin-4-one.
Experimental Workflow
Caption: General experimental workflow for thiazolidinone synthesis.
Data Presentation
The following table summarizes the key reactants and expected product information for the synthesis described in the protocol.
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | C₉H₉FO | 152.17 | Aldehyde component |
| 5-Fluoro-2-methylaniline | C₇H₈FN | 125.15 | Amine component |
| Mercaptoacetic acid | C₂H₄O₂S | 92.12 | Thiol component |
| Product: 2-(4-fluoro-3,5-dimethylphenyl)-3-(5-fluoro-2-methylphenyl)thiazolidin-4-one | C₁₈H₁₇F₂NO₂S | 349.40 | Pharmaceutical Intermediate |
Further Applications and Future Directions
While the synthesis of thiazolidinones is a well-documented application, patent literature suggests that this compound also serves as a starting material in the multi-step synthesis of novel potassium channel inhibitors. The specific reaction details for this application are not publicly available in detail; however, it highlights the broader utility of this compound in constructing diverse pharmacologically relevant scaffolds.
Future research could explore the use of this compound in the synthesis of other heterocyclic systems and as a fragment in fragment-based drug discovery campaigns. Its unique substitution pattern offers opportunities for the development of novel ligands with high specificity and improved pharmacological properties.
Disclaimer: The provided protocol is a representative example and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Fluoro-3,5-dimethylbenzaldehyde synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds like 1-Fluoro-3,5-dimethylbenzene to produce this compound.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]
Q2: What are the potential side reactions and impurities I should be aware of?
A2: In the Vilsmeier-Haack reaction, potential side reactions include the formation of isomeric aldehydes if the starting material is not symmetrically substituted. However, with 1-Fluoro-3,5-dimethylbenzene, formylation is expected to occur at the para-position to the fluorine atom due to steric hindrance from the methyl groups. Incomplete reactions can leave unreacted starting material. Over-formylation is generally not an issue under controlled conditions. Impurities can also arise from the decomposition of the Vilsmeier reagent or the product during workup.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the Vilsmeier-Haack reaction can be effectively monitored by Thin Layer Chromatography (TLC).[5] A small aliquot of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product.
Q4: What are the recommended purification methods for this compound?
A4: The primary methods for purifying this compound are column chromatography on silica gel and recrystallization.[5] For column chromatography, a gradient elution with a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate is typically effective.[5] Recrystallization can be performed from a suitable solvent to obtain a product of high purity.
Q5: What are the optimal storage conditions for the final product?
A5: this compound should be stored in a cool, dry place, away from light and moisture to prevent degradation.[6] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent. | Ensure that the Vilsmeier reagent is freshly prepared and used immediately. The reaction of POCl₃ with DMF is exothermic and should be performed at low temperatures (0-10 °C). |
| Insufficiently reactive aromatic substrate. | 1-Fluoro-3,5-dimethylbenzene is an electron-rich arene and should be reactive enough. However, ensure the starting material is pure. | |
| Reaction temperature is too low. | While the Vilsmeier reagent is formed at low temperatures, the formylation step may require heating. Monitor the reaction by TLC and gradually increase the temperature if no conversion is observed.[2] | |
| Premature quenching of the reaction. | Ensure the reaction has gone to completion by TLC before quenching with water or a basic solution. | |
| Product Decomposition | Harsh workup conditions. | The hydrolysis of the intermediate iminium salt should be performed carefully at low temperatures. Avoid using strong acids or bases for neutralization if the product is sensitive. |
| Overheating during solvent removal. | Remove the solvent under reduced pressure at a low temperature. | |
| Presence of Multiple Products | Formation of isomers. | While less likely with 1-Fluoro-3,5-dimethylbenzene, confirm the structure of the products using spectroscopic methods like NMR. |
| Difficulty in Purification | Co-elution of impurities during column chromatography. | Optimize the eluent system for column chromatography. A shallow gradient of the polar solvent can improve separation. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes help with aldehydes that are sensitive to acidic silica gel. |
| Oiling out during recrystallization. | Screen for a suitable recrystallization solvent or solvent mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Synthesis of this compound
This is a general procedure and may require optimization for specific laboratory conditions and scales.
Materials:
-
1-Fluoro-3,5-dimethylbenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Formation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise from the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid or a viscous oil indicates the formation of the Vilsmeier reagent.
-
Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1-Fluoro-3,5-dimethylbenzene (1 equivalent) in anhydrous DCM dropwise at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice. Add a saturated aqueous solution of sodium acetate to neutralize the mixture. Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 363134-35-4[6][7] |
| Molecular Formula | C₉H₉FO[6][7] |
| Molecular Weight | 152.17 g/mol [6][7] |
| Appearance | Solid[7] |
| Purity | ≥97%[6] |
Table 2: Comparison of Synthesis Parameters (Illustrative)
| Parameter | Vilsmeier-Haack Reaction | Duff Reaction |
| Starting Material | 1-Fluoro-3,5-dimethylbenzene | 1-Fluoro-3,5-dimethylbenzene (or corresponding phenol) |
| Formylating Agent | POCl₃/DMF | Hexamethylenetetramine (HMTA) |
| Typical Yield | Moderate to High (Requires optimization) | Generally low to moderate |
| Reaction Conditions | Mild to moderate temperatures | High temperatures (150-160 °C) |
| Advantages | Good yields, versatile | Avoids phosphorus reagents |
| Disadvantages | Use of corrosive POCl₃ | Often low yields, high temperatures |
Note: The yield and reaction conditions for the synthesis of this compound need to be determined experimentally for optimal results.
Visualizations
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. benchchem.com [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. 4-フルオロ-3,5-ジメチルベンズアルデヒド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The primary synthetic strategies for this compound include:
-
Vilsmeier-Haack Formylation: This method involves the formylation of an electron-rich aromatic compound, in this case, 1-fluoro-3,5-dimethylbenzene, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).[1][2]
-
Ortho-lithiation followed by Formylation: This route utilizes a directed ortho-metalation approach. 1-Fluoro-3,5-dimethylbenzene is treated with a strong organolithium base, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[3]
-
Oxidation of the Corresponding Benzyl Alcohol: This synthesis involves the oxidation of (4-fluoro-3,5-dimethylphenyl)methanol to the desired aldehyde using a suitable oxidizing agent.[4]
Q2: I am observing low to no yield in my Vilsmeier-Haack formylation of 1-fluoro-3,5-dimethylbenzene. What are the potential causes?
A2: Low yields in Vilsmeier-Haack reactions can stem from several factors:
-
Insufficiently Activated Substrate: The Vilsmeier-Haack reaction is most effective with electron-rich aromatic rings. While the two methyl groups are activating, the fluorine atom is deactivating, which may lead to sluggish reactivity.
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will readily decompose. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Improper Reagent Stoichiometry: An incorrect ratio of phosphorus oxychloride to DMF can lead to incomplete formation of the Vilsmeier reagent.
-
Suboptimal Reaction Temperature: The reaction temperature is crucial. It should be low enough to control the exothermic reaction during reagent addition and then may require heating to drive the reaction to completion.
Q3: My ortho-lithiation reaction is not proceeding as expected. What are some common pitfalls?
A3: Challenges with ortho-lithiation can arise from:
-
Incomplete Deprotonation: The acidity of the aromatic proton is influenced by the directing group. While fluorine can act as a directing group, its effectiveness can vary. A sufficiently strong organolithium base (e.g., n-BuLi or s-BuLi) and appropriate temperature are critical.
-
Side Reactions of the Organolithium Reagent: Organolithium reagents can react with moisture, carbon dioxide, or the solvent (especially THF at higher temperatures). Maintaining a dry, inert atmosphere (e.g., argon or nitrogen) and low temperatures is essential.
-
Incorrect Quenching Procedure: The addition of the formylating agent (DMF) should be done at a low temperature to prevent side reactions.
Troubleshooting Guides
Issue 1: Formation of Impurities in Vilsmeier-Haack Formylation
Symptoms:
-
Multiple spots on TLC analysis of the crude product.
-
NMR spectrum shows unexpected signals in addition to the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Di-formylation | While less common with a deactivated ring, if observed, reduce the equivalents of the Vilsmeier reagent. |
| Unreacted Starting Material | Increase the reaction time or temperature. Ensure the Vilsmeier reagent was freshly prepared and used in sufficient excess. |
| Hydrolysis of Vilsmeier Reagent | Ensure strictly anhydrous conditions. Dry all glassware and use anhydrous solvents. |
| Formation of colored byproducts | During workup, ensure the neutralization of the reaction mixture is done at a low temperature (e.g., by pouring onto crushed ice) to avoid the formation of colored impurities.[5] |
Issue 2: Low Yield and Byproduct Formation in Ortho-lithiation and Formylation
Symptoms:
-
Low isolated yield of this compound.
-
Presence of symmetrical biaryl compounds or other unexpected byproducts.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Lithiation | Use a stronger base (e.g., s-BuLi instead of n-BuLi) or add a chelating agent like TMEDA. Ensure the reaction is conducted at a sufficiently low temperature (e.g., -78 °C). |
| Reaction with Solvent | Maintain a low reaction temperature to prevent the organolithium reagent from reacting with THF. |
| Side reactions during quenching | Add DMF slowly at a low temperature. Ensure the DMF is anhydrous. |
| Formation of Benzyne Intermediate | Although less likely with fluorine as the leaving group compared to heavier halogens, if suspected, ensure very low reaction temperatures during the lithiation step. |
Experimental Protocols
Vilsmeier-Haack Formylation of 1-Fluoro-3,5-dimethylbenzene (Illustrative Protocol)
Materials:
-
1-Fluoro-3,5-dimethylbenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
To this freshly prepared Vilsmeier reagent, add a solution of 1-fluoro-3,5-dimethylbenzene (1 equivalent) in anhydrous DCM dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., ethyl acetate/hexanes mixture) to afford this compound.[4]
Ortho-lithiation of 1-Fluoro-3,5-dimethylbenzene and Formylation (Illustrative Protocol)
Materials:
-
1-Fluoro-3,5-dimethylbenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of 1-fluoro-3,5-dimethylbenzene (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Slowly add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
After the addition, stir the reaction at -78 °C for another hour and then allow it to slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
The following table summarizes typical reaction parameters for the synthesis of substituted benzaldehydes, which can serve as a general guideline. Specific conditions for this compound may require optimization.
| Parameter | Vilsmeier-Haack Formylation | Ortho-lithiation & Formylation | Oxidation of Benzyl Alcohol |
| Starting Material | 1-Fluoro-3,5-dimethylbenzene | 1-Fluoro-3,5-dimethylbenzene | (4-Fluoro-3,5-dimethylphenyl)methanol |
| Key Reagents | POCl₃, DMF | n-BuLi or s-BuLi, DMF | PCC, MnO₂, etc.[4] |
| Typical Solvent | DCM, DMF | THF, Diethyl ether | DCM |
| Reaction Temperature | 0 °C to reflux | -78 °C to room temperature | Room temperature |
| Typical Reaction Time | 2-6 hours | 2-4 hours | 1-4 hours |
| Reported Yields (General) | 60-90% | 50-85% | 70-95% |
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for low yield in Vilsmeier-Haack reaction.
References
Technical Support Center: Purification of Crude 4-Fluoro-3,5-dimethylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of crude 4-Fluoro-3,5-dimethylbenzaldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: The final product is a yellow oil instead of a solid.
-
Possible Cause: Presence of impurities such as residual solvents or isomeric byproducts can lower the melting point of the compound.
-
Solution:
-
Recrystallization: Attempt recrystallization from a non-polar solvent like heptane or cyclohexane. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an eluent system such as a gradient of ethyl acetate in hexane.
-
Issue 2: The purity of the product does not improve after a single purification step.
-
Possible Cause: The chosen purification method may not be optimal for separating the specific impurities present.
-
Solution:
-
Sequential Purification: Employ a combination of purification techniques. For instance, perform a distillation to remove high-boiling impurities, followed by recrystallization or column chromatography for fine purification.
-
Optimize Parameters: Adjust the parameters of the current method. For column chromatography, try a different solvent system or a finer silica gel. For recrystallization, experiment with different solvents.
-
Issue 3: Presence of an isomeric impurity, such as 2-Fluoro-3,4-dimethylbenzaldehyde.
-
Possible Cause: Isomers can be formed during the synthesis, particularly in reactions like Vilsmeier-Haack formylation.
-
Solution:
-
Fractional Vacuum Distillation: If the boiling points of the isomers are sufficiently different, fractional vacuum distillation can be an effective separation method.[1]
-
Preparative Column Chromatography: High-performance column chromatography with a carefully optimized eluent system can separate constitutional isomers.[1]
-
Issue 4: The product degrades during purification.
-
Possible Cause: Aldehydes are susceptible to oxidation, especially at elevated temperatures.
-
Solution:
-
Inert Atmosphere: Conduct purification steps, particularly distillation, under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
Temperature Control: Avoid excessive heating during distillation and recrystallization. Use the lowest effective temperatures.
-
Storage: Store the purified product under an inert atmosphere in a refrigerator and protected from light to prevent degradation.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities include isomeric benzaldehydes (e.g., 2-fluoro-3,4-dimethylbenzaldehyde), unreacted starting materials, and the corresponding carboxylic acid due to oxidation of the aldehyde group.[1]
Q2: Which purification technique is most effective for removing the carboxylic acid impurity?
A2: An aqueous workup with a mild base, such as a saturated sodium bicarbonate solution, can effectively remove the acidic carboxylic acid impurity by converting it to its water-soluble salt.
Q3: How can I monitor the purity of my fractions during column chromatography?
A3: Use Thin Layer Chromatography (TLC) to analyze the collected fractions. Spot a small amount of each fraction onto a TLC plate and develop it in the same eluent system used for the column. Fractions containing the pure product will show a single spot with the same retention factor (Rf) as a pure standard, if available.
Q4: What is a suitable solvent system for the recrystallization of this compound?
A4: Non-polar solvents like hexane, heptane, or cyclohexane are good starting points for recrystallization. You can also try a mixed solvent system, such as ethyl acetate/hexane, to achieve optimal solubility characteristics.
Purification Workflow and Troubleshooting Logic
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Quantitative Data Summary
The following table summarizes expected outcomes from different purification techniques. The values are representative and may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Typical Purity Achieved | Typical Yield | Key Advantages | Key Disadvantages |
| Aqueous Wash | >90% (removes acidic impurities) | >95% | Simple, fast, and effective for removing acidic byproducts. | Not effective for neutral impurities. |
| Vacuum Distillation | 90-98% | 70-90% | Good for separating compounds with different boiling points. | Potential for thermal degradation of the product. |
| Recrystallization | >98% | 50-80% | Can yield very pure crystalline product. | Lower yield, requires finding a suitable solvent. |
| Column Chromatography | >99% | 60-85% | Highly effective for separating a wide range of impurities, including isomers. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
1. Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., hexane, heptane, or an ethyl acetate/hexane mixture). Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
2. Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane. Pour the slurry into a chromatography column, allowing the silica to pack evenly without air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent like ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions.
-
Analysis: Analyze the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
3. Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. Use a short-path distillation head if the product is prone to decomposition.
-
Sample Placement: Place the crude product in the distillation flask with a magnetic stir bar.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask in a heating mantle or oil bath while stirring.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.
-
Cooling: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
References
troubleshooting failed reactions involving 4-Fluoro-3,5-dimethylbenzaldehyde
Welcome to the technical support center for 4-Fluoro-3,5-dimethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this reagent in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general properties and stability of this compound?
This compound is a solid aromatic aldehyde. The presence of the electron-donating methyl groups and the electron-withdrawing fluorine atom on the benzene ring influences its reactivity. It is generally stable under standard laboratory conditions but should be stored in a cool, dry place away from strong oxidizing agents and bases to prevent unwanted side reactions.
Q2: How does the substitution pattern of this compound affect its reactivity compared to other benzaldehydes?
The two methyl groups at the 3 and 5 positions are electron-donating, which can slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted benzaldehyde. This may lead to slower reaction rates in nucleophilic addition reactions.[1] However, the fluorine atom at the 4-position is electron-withdrawing, which can counteract this effect to some extent. The steric hindrance from the two methyl groups ortho to the aldehyde can also influence the approach of bulky nucleophiles.
Troubleshooting Failed Reactions
This section provides troubleshooting guides for common reactions where this compound is a key reactant.
Reductive Amination
Problem: Low to no conversion of the starting aldehyde.
-
Possible Cause 1: Inefficient imine formation. The formation of the imine intermediate is a crucial step in reductive amination and is often the rate-limiting step. The electronic properties of this compound might lead to a less favorable equilibrium for imine formation.
-
Solution:
-
Use of a Lewis acid catalyst: Add a Lewis acid such as Ti(OiPr)₄ to activate the aldehyde and facilitate the addition of the amine.[2]
-
Water removal: Use molecular sieves (3Å or 4Å) to remove water formed during the reaction, which will drive the equilibrium towards the imine.
-
pH adjustment: Maintain a slightly acidic pH (around 4-5) to protonate the carbonyl oxygen, making the aldehyde more electrophilic, without fully protonating the amine nucleophile.[2]
-
-
-
Possible Cause 2: Steric hindrance. The methyl groups at the 3 and 5 positions may sterically hinder the approach of the amine, especially if the amine is also bulky.
-
Solution:
-
Increase reaction temperature: Gently heating the reaction can help overcome the activation energy barrier.
-
Prolong reaction time: Allow the imine formation to proceed for a longer period before adding the reducing agent.
-
-
Problem: Aldehyde is consumed, but the desired amine is not the major product.
-
Possible Cause 1: Reduction of the aldehyde. Strong reducing agents like sodium borohydride (NaBH₄) can directly reduce the aldehyde to the corresponding alcohol.
-
Solution:
-
Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are selective for the reduction of the protonated imine (iminium ion) over the aldehyde.[2][3]
-
Two-step procedure: First, form the imine and confirm its formation (e.g., by TLC or NMR). Then, add the reducing agent in a separate step.
-
-
-
Possible Cause 2: Over-alkylation of the amine. If a primary amine is used, it can react with another molecule of the aldehyde after the initial reductive amination, leading to a tertiary amine byproduct.
-
Solution:
-
Use an excess of the primary amine: This will favor the formation of the secondary amine.
-
Stepwise addition of the aldehyde: Slowly add the aldehyde to the reaction mixture containing the amine and the reducing agent.
-
-
Below is a troubleshooting workflow for a failed reductive amination reaction:
Caption: Troubleshooting workflow for reductive amination.
Wittig Reaction
Problem: Low yield of the desired alkene.
-
Possible Cause 1: Ylide instability or poor formation. The phosphonium ylide might be unstable under the reaction conditions or may not be forming efficiently.
-
Solution:
-
Choice of base: For non-stabilized ylides, strong bases like n-butyllithium or sodium hydride are typically required. For stabilized ylides, weaker bases like potassium carbonate may suffice.[4]
-
Temperature control: Ylide formation is often carried out at low temperatures (e.g., 0 °C or -78 °C) to prevent decomposition.
-
In situ generation: Generate the ylide in the presence of the aldehyde. This can be beneficial if the ylide is particularly unstable.
-
-
-
Possible Cause 2: Low reactivity of the aldehyde. As mentioned, the electron-donating methyl groups can slightly deactivate the aldehyde.
-
Solution:
-
Use a more reactive ylide: If possible, use a less sterically hindered or a more nucleophilic phosphonium salt.
-
Increase reaction temperature and time: After the ylide has been formed, allowing the reaction to warm to room temperature or gently heating it can promote the reaction with the less reactive aldehyde.
-
-
Problem: Formation of undesired stereoisomer (E/Z mixture).
-
Possible Cause: Nature of the ylide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.
-
Solution:
-
Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) generally lead to the (Z)-alkene.[5]
-
Stabilized ylides (e.g., those with an adjacent ester or ketone group) typically give the (E)-alkene.[5]
-
Schlosser modification: For non-stabilized ylides, using phenyllithium at low temperatures can isomerize the intermediate betaine to favor the (E)-alkene.[3]
-
-
The following diagram illustrates the factors influencing the outcome of a Wittig reaction:
Caption: Factors influencing Wittig reaction outcomes.
Knoevenagel Condensation
Problem: Slow or incomplete reaction.
-
Possible Cause 1: Insufficiently basic catalyst. The Knoevenagel condensation requires a basic catalyst to deprotonate the active methylene compound.
-
Solution:
-
Catalyst choice: Weak bases like piperidine or pyridine are commonly used. For less reactive methylene compounds, stronger bases may be necessary. The use of environmentally benign catalysts like ammonium salts has also been reported.[6]
-
Catalyst loading: Ensure an adequate amount of catalyst is used.
-
-
-
Possible Cause 2: Reversibility of the reaction. The initial addition step can be reversible.
-
Solution:
-
Water removal: Use a Dean-Stark apparatus to remove the water formed during the condensation, which will drive the reaction to completion.
-
-
Problem: Formation of side products.
-
Possible Cause: Michael addition. The product of the Knoevenagel condensation is an α,β-unsaturated compound, which can undergo a subsequent Michael addition with the active methylene compound.
-
Solution:
-
Control stoichiometry: Use a slight excess of the aldehyde to ensure the active methylene compound is consumed.
-
Optimize reaction time: Monitor the reaction by TLC and stop it once the desired product is formed to prevent the formation of byproducts.
-
-
Quantitative Data Summary
| Reaction Type | Aldehyde | Reagent/Catalyst | Solvent | Temperature | Typical Yield Range | Citations |
| Reductive Amination | Substituted Benzaldehyde | NaBH(OAc)₃ | Dichloroethane | Room Temp | 80-96% | [3] |
| Wittig Reaction | Fluorinated Benzaldehyde | Stabilized Ylide | Solvent-free | 100°C | 93-98% | [7] |
| Knoevenagel Condensation | 4-Fluorobenzaldehyde | Piperidine | Ethanol | Reflux | Good to Excellent | [8] |
| Aldol Condensation | 4-Fluorobenzaldehyde | NaOH | Ethanol | Room Temp | High | [9] |
Experimental Protocols
The following are general, illustrative protocols that should be adapted and optimized for specific laboratory conditions and safety procedures.
General Protocol for Reductive Amination
-
To a solution of this compound (1.0 eq.) and the desired amine (1.2 eq.) in a suitable solvent (e.g., dichloroethane or THF) is added a catalytic amount of acetic acid.
-
The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. The progress of the reaction can be monitored by TLC.
-
Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature until the imine is fully consumed (as monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Protocol for Wittig Reaction
-
To a suspension of the appropriate phosphonium salt (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, a strong base (e.g., n-butyllithium, 1.05 eq.) is added dropwise.
-
The resulting mixture is stirred at 0 °C for 1 hour to generate the ylide.
-
A solution of this compound (1.0 eq.) in anhydrous THF is then added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC).
-
The reaction is quenched with water or a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to separate the alkene from triphenylphosphine oxide.
This technical support center provides a starting point for troubleshooting common issues encountered in reactions with this compound. For more specific issues, further literature review and experimental optimization will be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. pure.tue.nl [pure.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
identifying impurities in 4-Fluoro-3,5-dimethylbenzaldehyde samples
Technical Support Center: 4-Fluoro-3,5-dimethylbenzaldehyde
This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and identify potential impurities in samples of this compound (CAS: 363134-35-4).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most likely impurities in my this compound sample?
A1: Impurities can originate from several sources, including the synthetic route, degradation, or improper storage. Common impurities fall into these categories:
-
Starting Material Residue: Unreacted precursors from the synthesis, such as 1-Fluoro-3,5-dimethylbenzene.
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to isomers (e.g., other fluoro-dimethylbenzaldehyde isomers) or related compounds.
-
Over-oxidation Products: The aldehyde group is susceptible to oxidation, which can form the corresponding carboxylic acid: 4-Fluoro-3,5-dimethylbenzoic acid. This is often accelerated by exposure to air.[1]
-
Reductants: If a reduction step was involved in a multi-step synthesis, the corresponding benzyl alcohol (4-Fluoro-3,5-dimethylbenzyl alcohol) might be present.
-
Solvent Residue: Trace amounts of solvents used during synthesis and purification (e.g., dichloromethane, methanol, ethyl acetate) may be present.
Q2: I see an unexpected peak in my GC-MS/HPLC chromatogram. How can I begin to identify it?
A2: A systematic approach is the best way to identify an unknown peak.[2]
-
Verify System Performance: First, inject a solvent blank to ensure the peak is not from a contaminated solvent or carryover from a previous injection.[3]
-
Check Retention Time: Compare the retention time of the unknown peak to analytical standards of suspected impurities if available.
-
Analyze Mass Spectrum (for GC-MS): For the unknown peak, examine the mass spectrum. The molecular ion peak (M+) will give you the molecular weight. Compare this to the molecular weights of potential impurities (see table below). Use a library search tool, like the NIST library, to match the fragmentation pattern to known compounds.[4]
-
Evaluate UV Spectrum (for HPLC-UV): The UV spectrum can provide clues about the chromophore of the impurity. Compare it to the spectrum of the main compound. A significant shift may indicate a different aromatic system or functional group.
-
Consider Degradation: If the sample is old or has been exposed to air, the impurity is likely an oxidation product like 4-Fluoro-3,5-dimethylbenzoic acid.[1]
Q3: My sample has a slight yellowish tint and a sharp odor. What could this indicate?
A3: A visual inspection can offer initial clues.[5] Pure aromatic aldehydes are often colorless. A yellow tint can suggest the presence of polymeric impurities or degradation products formed over time. A sharp, acidic odor, different from the typical almond-like scent of benzaldehydes, may indicate the presence of the corresponding carboxylic acid due to oxidation.
Q4: Which analytical technique is best for purity analysis: GC-MS or HPLC?
A4: Both GC-MS and HPLC are powerful techniques for analyzing purity, and the choice depends on the specific requirements.[6]
-
GC-MS is excellent for identifying volatile and thermally stable impurities. Its mass spectrometer provides structural information and allows for identification via library searching.[4] It is highly effective for detecting residual solvents and many reaction byproducts.
-
HPLC-UV is well-suited for quantifying purity and analyzing non-volatile or thermally sensitive impurities, such as the carboxylic acid degradation product. A C18 reversed-phase column is a common choice for this type of analysis.[7]
Potential Impurities Data
The following table summarizes potential impurities, their likely origin, and key identifying characteristics.
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Likely Origin | Analytical Notes (m/z for MS) |
| This compound | C₉H₉FO | 152.17 | Main Product | Key fragments: 152 (M+), 151 (M-H), 123 (M-CHO) |
| 1-Fluoro-3,5-dimethylbenzene | C₈H₉F | 124.16 | Starting Material | Lower retention time than the main product. |
| 4-Fluoro-3,5-dimethylbenzoic acid | C₉H₉FO₂ | 168.17 | Oxidation Product | Higher polarity; may elute later in RP-HPLC. Key fragments: 168 (M+), 151 (M-OH), 123 (M-COOH). |
| 4-Fluoro-3,5-dimethylbenzyl alcohol | C₉H₁₁FO | 154.18 | Synthesis Byproduct | May be present if a reduction step was involved. |
| Isomeric Benzaldehydes | C₉H₉FO | 152.17 | Synthesis Byproduct | Similar mass spectrum to the main product; separation depends on chromatography. |
Analytical Workflow & Visualization
A logical workflow is critical when investigating an unknown peak in a chromatogram. The following diagram outlines a standard troubleshooting process.
Caption: Troubleshooting workflow for identifying an unknown chromatographic peak.
Experimental Protocol: GC-MS Purity Analysis
This section provides a general method for the purity analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol should be adapted to specific instrumentation and laboratory conditions.[8]
1. Sample Preparation
-
Prepare a stock solution by dissolving 10 mg of the this compound sample in 10 mL of a volatile solvent like ethyl acetate or dichloromethane to get a 1 mg/mL solution.
-
Vortex the solution to ensure it is fully dissolved.
-
Perform a serial dilution to a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane)[8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C[8] |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temp: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes[6][8] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[6][8] |
| Ion Source Temp | 230 °C[6][8] |
| MS Transfer Line Temp | 280 °C[6] |
| Scan Range | m/z 40-400 amu[6][8] |
| Solvent Delay | 3 minutes (or as appropriate for the solvent used)[8] |
3. Data Analysis
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate the area percentage of the main peak to estimate purity.
-
For any impurity peak greater than 0.1%, examine the mass spectrum.
-
Compare the fragmentation pattern against a spectral library (e.g., NIST) and the data in the Potential Impurities Table to tentatively identify the structure.[4]
-
For definitive identification, confirm the impurity by comparing its retention time and mass spectrum with a certified analytical reference standard.[4]
References
- 1. Formaldehyde - Wikipedia [en.wikipedia.org]
- 2. chemicaltimes.in [chemicaltimes.in]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 5. capitalresin.com [capitalresin.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
preventing decomposition of 4-Fluoro-3,5-dimethylbenzaldehyde during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 4-Fluoro-3,5-dimethylbenzaldehyde during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary cause of decomposition for aromatic aldehydes like this compound is oxidation. The aldehyde functional group (-CHO) is susceptible to oxidation to the corresponding carboxylic acid (in this case, 4-Fluoro-3,5-dimethylbenzoic acid). This process, known as autoxidation, can be initiated or accelerated by exposure to:
-
Oxygen (Air): The most common oxidizing agent.
-
Light: Can act as a catalyst for radical-mediated oxidation.
-
Elevated Temperatures: Increases the rate of chemical reactions, including oxidation.
-
Contaminants: Trace metals or other impurities can catalyze decomposition.
Q2: How can I visually identify if my this compound has started to decompose?
A2: this compound is typically a solid. Decomposition to 4-Fluoro-3,5-dimethylbenzoic acid, which is also a solid, may not result in an obvious visual change in the bulk material. However, you may observe:
-
Clumping or changes in crystal structure: The presence of the benzoic acid derivative can alter the physical appearance of the solid.
-
Changes in solubility: The carboxylic acid will have different solubility properties than the aldehyde.
-
Inconsistent analytical results: The most reliable way to detect decomposition is through analytical methods such as NMR, GC-MS, or HPLC, which can identify and quantify the presence of the benzoic acid impurity.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize decomposition, it is crucial to store this compound under conditions that limit its exposure to oxygen, light, and heat. Based on supplier recommendations and general principles for aldehyde stability, the following conditions are advised:
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C | Reduces the rate of oxidation. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents contact with oxygen.[1] |
| Light | Amber or opaque vial | Protects from light-catalyzed oxidation. |
| Container | Tightly sealed | Prevents moisture and air ingress. |
Q4: Are there any chemical inhibitors I can add to prevent the decomposition of this compound?
A4: Yes, for benzaldehydes, small amounts of radical inhibitors can be effective at preventing autoxidation.[2][3] Common inhibitors include:
-
Hydroquinone: Often added at low concentrations (e.g., 0.01-0.1%).[2][3]
-
Catechol: Another effective antioxidant for preventing aldehyde oxidation.[2]
-
Butylated hydroxytoluene (BHT): A common synthetic antioxidant.
It is important to note that the addition of an inhibitor may need to be considered in the context of your specific downstream application.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased purity over time (confirmed by analysis) | Improper storage leading to oxidation. | 1. Review current storage conditions. Ensure the compound is stored at 4°C under an inert atmosphere and protected from light. 2. If not already done, purge the container with nitrogen or argon before sealing. 3. Consider adding a radical inhibitor like hydroquinone if compatible with your experimental needs. |
| Inconsistent reaction yields or unexpected side products | Use of partially decomposed starting material. | 1. Before use, purify the this compound. A common method for benzaldehydes is distillation under reduced pressure.[2][3] 2. Alternatively, washing with a mild base (e.g., 10% sodium carbonate solution) can remove the acidic benzoic acid impurity, followed by drying.[2] |
| Solid appears discolored or has an unusual odor | Significant decomposition or contamination. | 1. Analyze a small sample to determine the extent of decomposition. 2. If significantly impure, purification is necessary. If purification is not feasible, it is recommended to use a fresh, high-purity batch of the compound. |
Experimental Protocols
Protocol 1: Purification of this compound by Washing
This protocol is designed to remove the acidic impurity, 4-Fluoro-3,5-dimethylbenzoic acid.
-
Dissolution: Dissolve the this compound in a suitable organic solvent in which the corresponding benzoic acid's sodium salt is poorly soluble (e.g., diethyl ether or dichloromethane).
-
Washing: Transfer the solution to a separatory funnel and wash with two portions of 10% aqueous sodium carbonate solution. This will convert the acidic impurity into its water-soluble sodium salt.[2]
-
Water Wash: Wash the organic layer with water to remove any remaining sodium carbonate.
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[2]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified aldehyde.
-
Verification: Confirm the purity of the product using an appropriate analytical technique (e.g., GC-MS, NMR).
Protocol 2: Stability Testing of this compound
This protocol provides a framework for evaluating the stability of the compound under different storage conditions.
-
Sample Preparation: Aliquot equal amounts of high-purity this compound into several vials.
-
Condition Setup: Expose the vials to a matrix of different conditions. For example:
-
Condition A (Recommended): 4°C, under nitrogen, in an amber vial.
-
Condition B: Room temperature, under nitrogen, in an amber vial.
-
Condition C: 4°C, in air, in a clear vial.
-
Condition D: Room temperature, in air, in a clear vial.
-
-
Time Points: At regular intervals (e.g., 1 week, 1 month, 3 months), take a sample from each condition.
-
Analysis: Analyze each sample using a quantitative method (e.g., HPLC or GC with an internal standard) to determine the percentage of this compound remaining and the percentage of 4-Fluoro-3,5-dimethylbenzoic acid formed.
-
Data Recording: Record the results in a table for easy comparison.
Quantitative Data Summary
The following table can be used to log data from a stability study as described in Protocol 2.
| Storage Condition | Time Point | Purity of this compound (%) | 4-Fluoro-3,5-dimethylbenzoic acid (%) | Observations |
| 4°C, N₂, Amber Vial | 0 | 99.5 | <0.1 | - |
| 1 Week | ||||
| 1 Month | ||||
| 3 Months | ||||
| RT, N₂, Amber Vial | 0 | 99.5 | <0.1 | - |
| 1 Week | ||||
| 1 Month | ||||
| 3 Months | ||||
| 4°C, Air, Clear Vial | 0 | 99.5 | <0.1 | - |
| 1 Week | ||||
| 1 Month | ||||
| 3 Months | ||||
| RT, Air, Clear Vial | 0 | 99.5 | <0.1 | - |
| 1 Week | ||||
| 1 Month | ||||
| 3 Months |
Visualizations
References
Technical Support Center: Scale-Up of 4-Fluoro-3,5-dimethylbenzaldehyde Production
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-Fluoro-3,5-dimethylbenzaldehyde.
Synthesis Overview: The Vilsmeier-Haack Reaction
The most common and industrially scalable method for producing this compound is the Vilsmeier-Haack formylation of 1-fluoro-3,5-dimethylbenzene. This reaction involves the use of a formylating agent, known as the Vilsmeier reagent, which is typically generated in situ from a substituted formamide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][2] The electron-rich aromatic ring of 1-fluoro-3,5-dimethylbenzene attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[3][4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
Issue 1: Low or Inconsistent Product Yield
Question: My reaction yield is significantly lower than expected or varies between batches. What are the common causes and solutions?
Answer:
-
Potential Cause 1: Incomplete Reaction. The formylation may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Ensure the Vilsmeier reagent is fully formed, which can be temperature-dependent, before adding the substrate.[1] Consider extending the reaction time or moderately increasing the temperature, but be mindful of potential side reactions.[5]
-
-
Potential Cause 2: Moisture Contamination. The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.
-
Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade solvents and reagents.
-
-
Potential Cause 3: Product Decomposition. The aldehyde product or iminium intermediate may degrade during a harsh aqueous workup.
-
Solution: Perform the hydrolysis and neutralization steps at a low temperature (e.g., 0-5 °C). Use a mild base, such as sodium bicarbonate solution, for neutralization to avoid base-catalyzed side reactions.[5]
-
Issue 2: High Levels of Impurities
Question: My final product contains significant impurities, such as unreacted starting material or isomers. How can I improve its purity?
Answer:
-
Potential Cause 1: Unreacted Starting Material. Insufficient formylating agent or reaction time.
-
Solution: Increase the molar equivalents of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Ensure efficient mixing, especially at larger scales, to maintain homogeneity.[6]
-
-
Potential Cause 2: Isomeric Impurities. Formylation may occur at other positions on the aromatic ring.
-
Solution: Optimize the reaction temperature. Lower temperatures often lead to higher regioselectivity. If isomer formation is persistent, alternative formylation methods like the Gattermann-Koch reaction might be considered, though these often require more hazardous reagents like carbon monoxide or hydrogen cyanide.[7][8]
-
-
Potential Cause 3: Residual Solvents. High-boiling point solvents like DMF can be difficult to remove.
-
Solution: After the initial workup, perform thorough washes of the organic layer. For final purification, high-vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) is recommended.
-
Issue 3: Poor Control of Reaction Exotherm
Question: During scale-up, I'm observing a dangerous temperature spike (thermal runaway). How can this be managed?
Answer:
-
Potential Cause 1: Inadequate Heat Removal. The rate of heat generation from the exothermic reaction exceeds the heat removal capacity of the reactor.[9][10]
-
Solution: Ensure the reactor's cooling system (e.g., jacket, internal coils) is sufficient for the batch size. Calculate the heat of reaction and the maximum heat removal capacity of your system before scaling up.[6]
-
-
Potential Cause 2: All-at-Once Reagent Addition. Adding all reagents at the beginning of the reaction concentrates the potential energy.[11]
-
Solution: Switch to a semi-batch process. Add one of the reagents, typically the phosphorus oxychloride or the aromatic substrate, slowly and controllably to the reaction mixture. This allows the cooling system to keep pace with the heat being generated.[11]
-
-
Potential Cause 3: Poor Mixing. Inadequate agitation can lead to localized hot spots where the reaction rate accelerates, initiating a runaway.[6]
-
Solution: Ensure the stirrer design and speed are appropriate for the reactor geometry and reaction mass viscosity to prevent the formation of hot spots.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: The compound should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent oxidation of the aldehyde group.
Q2: Is this compound stable? A2: Aldehydes are susceptible to oxidation to carboxylic acids, especially when exposed to air over time. For long-term storage, refrigeration is recommended. It is generally stable under recommended storage conditions.
Q3: What analytical techniques are best for assessing the purity of the final product? A3: A combination of techniques is recommended. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is ideal for determining purity and quantifying impurities.[12] Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR, ¹⁹F NMR) spectroscopy is essential for structural confirmation, and Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the molecular weight and help identify unknown impurities.[13]
Q4: The product is an oil/low-melting solid, but literature suggests it should be a solid. What is the issue? A4: The presence of impurities, particularly residual solvents or isomeric byproducts, can depress the melting point of a compound, causing it to appear as an oil or waxy solid. Further purification via column chromatography or recrystallization is likely required to obtain the crystalline solid.
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction (Illustrative Lab-Scale)
Materials:
-
1-fluoro-3,5-dimethylbenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charge the flask with anhydrous DMF (1.5 eq.) and DCM.
-
Cool the flask to 0-5 °C using an ice bath.
-
Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for an additional 30-45 minutes to allow for the complete formation of the Vilsmeier reagent.[1]
-
Add 1-fluoro-3,5-dimethylbenzene (1.0 eq.) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Slowly and carefully quench the reaction by pouring it into a beaker of crushed ice and water with vigorous stirring.
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Vacuum Distillation
-
Set up a short-path distillation apparatus suitable for vacuum operation.
-
Transfer the crude this compound to the distillation flask.
-
Slowly apply vacuum and begin heating the flask gently using an oil bath.
-
Collect the fraction distilling at the correct boiling point and pressure. The exact conditions will depend on the vacuum achieved.
-
The purified product should be a colorless liquid or a low-melting solid upon cooling.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 363134-35-4[14][15] |
| Molecular Formula | C₉H₉FO[14] |
| Molecular Weight | 152.17 g/mol [14] |
| Appearance | Solid |
| Purity (Typical) | ≥97%[14] |
Table 2: Representative Vilsmeier-Haack Reaction Parameters for Scale-Up
| Parameter | Recommended Range | Rationale |
| Substrate:DMF:POCl₃ Molar Ratio | 1 : 1.5-2.0 : 1.1-1.3 | Ensures complete formation of Vilsmeier reagent and drives the reaction to completion. |
| Reagent Addition Temperature | 0 - 10 °C | Controls the initial exotherm from Vilsmeier reagent formation.[1] |
| Reaction Temperature | 20 - 60 °C | Balances reaction rate with minimizing side-product formation. Higher temperatures may be needed but require better thermal management. |
| Reaction Time | 2 - 12 hours | Dependent on temperature and scale; should be monitored by in-process controls (e.g., GC, HPLC). |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Provides good solubility and a suitable boiling point for temperature control. |
Table 3: Common Impurities and Analytical Identification
| Impurity | Potential Source | Identification Method |
| 1-Fluoro-3,5-dimethylbenzene | Incomplete reaction | GC-MS (lower retention time, characteristic M/Z) |
| Isomeric Aldehydes | Lack of regioselectivity | ¹H NMR (different aromatic splitting patterns), HPLC (different retention time) |
| N,N-Dimethylformamide (DMF) | Residual reaction solvent | ¹H NMR (singlets at ~2.9 and ~8.0 ppm), GC |
| 4-Fluoro-3,5-dimethylbenzoic acid | Oxidation of the product | HPLC, IR (broad O-H and C=O stretch) |
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. amarequip.com [amarequip.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. Gattermann-Koch Reaction (Chapter 53) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. journals.flvc.org [journals.flvc.org]
- 11. fauske.com [fauske.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. chemscene.com [chemscene.com]
- 15. scbt.com [scbt.com]
managing exothermic reactions in 4-Fluoro-3,5-dimethylbenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde, primarily via the Vilsmeier-Haack reaction. The content is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is commonly used for this compound, and what are the primary exothermic steps?
A1: The Vilsmeier-Haack reaction is a prevalent method for the formylation of electron-rich aromatic rings like 1-fluoro-3,5-dimethylbenzene to produce this compound. The primary exothermic events in this synthesis are:
-
Formation of the Vilsmeier Reagent: The reaction between a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt (Vilsmeier reagent) is highly exothermic and requires careful temperature control.[1][2]
-
Electrophilic Aromatic Substitution: The subsequent reaction of the Vilsmeier reagent with the electron-rich 1-fluoro-3,5-dimethylbenzene substrate is also exothermic.[3][4]
Q2: What are the initial signs of a potential thermal runaway reaction?
A2: Early detection is critical for preventing thermal runaway. Key indicators include:
-
A sudden, rapid increase in reaction temperature that is unresponsive to the cooling system.
-
An unexpected rise in internal pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Vigorous off-gassing or fuming from the reaction.
Q3: Are there alternative, potentially less exothermic, formylation methods?
A3: Yes, other formylation methods can be considered, although their suitability for this specific substrate may require optimization.
-
Duff Reaction: This method uses hexamethylenetetramine in an acidic medium. It is typically used for phenols and aromatic amines but can be applied to other activated aromatic systems.[5]
-
Gattermann-Koch Reaction: This reaction uses carbon monoxide and hydrogen chloride with a catalyst system. It is generally suitable for alkylbenzenes.[6]
-
Formylation with Dichloromethyl Alkyl Ethers: In the presence of a Lewis acid like TiCl₄ or AlCl₃, these reagents can formylate aromatic rings.[7]
Troubleshooting Guide: Exothermic Reaction Management
Issue 1: Reaction temperature is rising too quickly during Vilsmeier reagent formation.
| Possible Cause | Recommended Solution |
| Rate of POCl₃ addition is too fast. | Immediately slow down or pause the addition of POCl₃. Add the reagent dropwise using a pressure-equalizing dropping funnel to maintain a controlled rate. |
| Inefficient cooling or inadequate heat transfer. | Ensure the reaction flask is adequately submerged in the cooling bath (e.g., dry ice/acetone, -78°C).[8] Use a flask of appropriate size to maximize the surface-area-to-volume ratio. Ensure vigorous stirring to promote efficient heat exchange with the cooling medium. |
| Incorrect solvent or concentration. | The reaction is often performed using DMF as both a reagent and a solvent. Using an additional inert solvent like dichloromethane (DCM) or 1,2-dichloroethane can help dilute the reactants and better manage the heat generated.[4][9] |
Issue 2: Uncontrolled exotherm occurs after adding the aromatic substrate (1-fluoro-3,5-dimethylbenzene).
| Possible Cause | Recommended Solution |
| Substrate added too quickly or at too high a temperature. | Add the substrate solution dropwise while maintaining the reaction at a low temperature (e.g., 0 °C).[3] Never add the substrate in one portion. |
| Vilsmeier reagent was not fully pre-formed or cooled. | Ensure the Vilsmeier reagent has been allowed to form completely at the recommended low temperature (e.g., 0 °C) before beginning the substrate addition. A distinct color change (often to orange or yellow) can indicate reagent formation.[10] |
| Insufficient cooling capacity for the reaction scale. | For larger-scale reactions, ensure the cooling system is robust enough to handle the total expected heat output. Consider using an actively cooled cryostat instead of a static cooling bath. Effective thermal management is crucial for preventing thermal runaway.[11][12] |
Issue 3: Vigorous, potentially hazardous reaction during the quenching process.
| Possible Cause | Recommended Solution |
| Quenching unreacted reagents at a high temperature. | Cool the reaction mixture thoroughly (e.g., to 0 °C) before quenching. |
| Quenching solution added too rapidly. | Pour the reaction mixture slowly onto a stirred slurry of ice and a basic solution (e.g., sodium hydroxide or sodium acetate solution).[3][13] This hydrolyzes the intermediate iminium salt and neutralizes acidic byproducts in a controlled manner. Never add water or base directly to the bulk reaction mixture at a rapid rate. |
| Inadequate ventilation. | The quenching process can release HCl and other volatile byproducts. Always perform the quench in a well-ventilated fume hood. |
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a representative methodology and should be adapted with appropriate safety assessments for specific laboratory conditions.
Materials:
-
1-fluoro-3,5-dimethylbenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH) or Sodium acetate (NaOAc)
-
Ice
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, thermometer, and a pressure-equalizing dropping funnel under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C using an ice-water bath. Add POCl₃ (1.2 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 1-fluoro-3,5-dimethylbenzene (1.0 eq.) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the reaction temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.[3]
-
Controlled Quenching: Cool the reaction mixture back down to 0 °C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and a 2 M NaOH solution. Slowly pour the reaction mixture into the ice/base slurry. This step is exothermic and should be done carefully to control the rate of hydrolysis and neutralization.
-
Work-up: Once the quench is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer three times with ethyl acetate. Combine all organic layers.
-
Purification: Wash the combined organic phase with water, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography to yield pure this compound.
Process and Logic Diagrams
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. US5457239A - Process for formylation of aromatic compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. aerogel.com [aerogel.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
comparing reactivity of 4-Fluoro-3,5-dimethylbenzaldehyde with other benzaldehydes
A Comparative Guide to the Reactivity of 4-Fluoro-3,5-dimethylbenzaldehyde
For researchers, scientists, and drug development professionals, a nuanced understanding of how substituents on an aromatic ring influence the reactivity of a functional group is paramount for optimizing reaction conditions, elucidating mechanisms, and designing novel molecules. This guide provides an objective comparison of the reactivity of this compound against other substituted benzaldehydes in key organic reactions, supported by established principles of physical organic chemistry.
The Influence of Substituents on Benzaldehyde Reactivity
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects (both inductive and resonance) and steric effects of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs) : These groups (e.g., -NO₂, -Cl, -F) pull electron density away from the aromatic ring and the carbonyl group. This inductive effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the aldehyde's reactivity in reactions like nucleophilic addition.[1][2]
-
Electron-Donating Groups (EDGs) : These groups (e.g., -CH₃, -OCH₃) push electron density towards the aromatic ring and the carbonyl group. This decreases the electrophilicity of the carbonyl carbon, making the aldehyde less reactive towards nucleophiles.[1][2]
-
Steric Hindrance : Bulky substituents near the aldehyde group can physically obstruct the approach of a nucleophile, slowing down the reaction rate, regardless of the electronic effects.[3]
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of these electronic effects on reaction rates.[4] A positive reaction constant (ρ) indicates that the reaction is accelerated by electron-withdrawing groups.[4][5]
Analyzing the Substituent Effects in this compound
In this compound, the reactivity of the aldehyde group is modulated by the combined influence of one fluoro and two methyl substituents.
-
4-Fluoro Group : Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I), which increases the electrophilicity of the carbonyl carbon.[6] However, it also has lone pairs that can be donated through resonance (+M effect), which would decrease electrophilicity. For a halogen in the para position, the inductive effect typically dominates, leading to an overall deactivation of the ring but an increase in the carbonyl carbon's electrophilicity.
-
3,5-Dimethyl Groups : The two methyl groups are positioned meta to the aldehyde. At this position, their electron-donating effect is primarily through induction (+I effect), which pushes electron density towards the ring and the carbonyl group, thereby decreasing its electrophilicity and reactivity.[2] These groups also introduce steric hindrance, which can impede the approach of reagents to the aldehyde functional group.[3]
Overall Predicted Reactivity : The net reactivity of this compound is a balance of these competing effects. The two electron-donating methyl groups will likely counteract, and potentially overwhelm, the electron-withdrawing effect of the single fluorine atom. Combined with the steric hindrance from the two methyl groups, it is predicted that This compound will be less reactive than unsubstituted benzaldehyde in typical nucleophilic addition reactions.
Comparative Reactivity Data
| Substituent(s) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |
| Predicted for 4-F, 3,5-(CH₃)₂ | Nucleophilic Addition | < 1 (Estimated) | - |
| Predicted for 4-F, 3,5-(CH₃)₂ | Oxidation | > 1 (Estimated) | - |
| p-NO₂ | Wittig Reaction | 14.7 | [1] |
| m-NO₂ | Wittig Reaction | 10.5 | [1] |
| p-Cl | Wittig Reaction | 2.75 | [1] |
| H (Unsubstituted) | Wittig Reaction | 1.00 | [1] |
| p-CH₃ | Wittig Reaction | 0.45 | [1] |
| p-OCH₃ | Wittig Reaction | 0.22 | [1] |
| p-NO₂ | Oxidation with BTMACB | 1.62 | [1] |
| m-NO₂ | Oxidation with BTMACB | 1.35 | [1] |
| p-Cl | Oxidation with BTMACB | 0.55 | [1] |
| H (Unsubstituted) | Oxidation with BTMACB | 1.00 | [1] |
| p-CH₃ | Oxidation with BTMACB | 2.51 | [1] |
| p-OCH₃ | Oxidation with BTMACB | 6.31 | [1] |
Note: BTMACB = Benzyltrimethylammonium chlorobromate. The reactivity in oxidation reactions can be complex, with both EWGs and EDGs sometimes accelerating the reaction depending on the mechanism.[1]
Visualizing Reaction Influences and Workflows
To better understand the factors governing benzaldehyde reactivity and the experimental approach to comparing them, the following diagrams are provided.
Caption: Factors influencing benzaldehyde reactivity.
Caption: Workflow for comparing benzaldehyde reactivity.
Experimental Protocols
The following are generalized protocols for key experiments that can be used to compare the reactivity of this compound with other benzaldehydes.
Protocol 1: Knoevenagel Condensation (Nucleophilic Addition)
This protocol is adapted for comparing the rates of condensation between various substituted benzaldehydes and an active methylene compound like malononitrile.[5]
Materials:
-
Substituted benzaldehyde (e.g., this compound, benzaldehyde, 4-nitrobenzaldehyde) (1.00 mmol)
-
Malononitrile (1.00 mmol)
-
Solvent (e.g., ethanol or water) (2 mL)
-
Catalyst (e.g., a few drops of piperidine or a catalytic amount of ammonium bicarbonate)
Procedure:
-
In separate, identical glass vials, combine each substituted benzaldehyde with the malononitrile.
-
Add the solvent and catalyst to each vial.
-
Stir all mixtures simultaneously at a constant temperature (e.g., room temperature or 50 °C).
-
Monitor the reactions at regular intervals (e.g., every 5 minutes) using Thin-Layer Chromatography (TLC) to observe the disappearance of the aldehyde spot.
-
The relative reactivity can be determined by comparing the time taken for each reaction to reach completion or a certain percentage of conversion. For quantitative data, samples can be taken at intervals and analyzed by GC or HPLC.
Protocol 2: Oxidation to Benzoic Acid
This protocol outlines a general procedure for comparing the oxidation rates of different benzaldehydes using an oxidizing agent like Pyridinium Chlorochromate (PCC).
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Pyridinium chlorochromate (PCC) (1.5 mmol)
-
Anhydrous dichloromethane (DCM) (10 mL)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
Procedure:
-
For each benzaldehyde to be tested, prepare a solution in anhydrous DCM in a separate round-bottom flask. Add a known amount of the internal standard.
-
At time t=0, add PCC to each flask while stirring vigorously.
-
Extract a small aliquot from each reaction mixture at specified time intervals (e.g., 2, 5, 10, 20, 30 minutes).
-
Immediately quench the aliquot by passing it through a small plug of silica gel to remove the PCC.
-
Analyze the quenched aliquots by Gas Chromatography (GC) or HPLC to determine the concentration of the remaining benzaldehyde relative to the internal standard.
-
Plot the concentration of each benzaldehyde versus time to determine the initial reaction rates. The relative reactivity can be established by comparing these rates.[7]
Conclusion
The reactivity of this compound is determined by a subtle interplay of electronic and steric factors. The strong inductive electron-withdrawing effect of the para-fluoro substituent is counteracted by the inductive electron-donating effects of the two meta-methyl groups. Furthermore, the methyl groups introduce significant steric hindrance around the aldehyde functionality. Consequently, this compound is predicted to be less reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde and significantly less reactive than benzaldehydes bearing strong electron-withdrawing groups like a nitro group. Conversely, in certain oxidation reactions, the presence of electron-donating methyl groups might lead to increased reactivity compared to the unsubstituted analog. Experimental verification using the protocols outlined above is recommended to precisely quantify its reactivity relative to other benzaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. 9) Write the correct order of reactivity of substituted 1 point benzaldeh.. [askfilo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Structural Analysis of 4-Fluoro-3,5-dimethylbenzaldehyde Derivatives for Drug Discovery
For researchers, scientists, and drug development professionals, this guide offers a comparative structural and functional analysis of 4-Fluoro-3,5-dimethylbenzaldehyde derivatives. We provide a summary of key experimental data, detailed methodologies for crucial experiments, and visual representations of experimental workflows to facilitate further research and development in this area.
Derivatives of this compound are of significant interest in medicinal chemistry due to their potential as intermediates in the synthesis of novel therapeutic agents. The unique substitution pattern of a fluorine atom and two methyl groups on the benzaldehyde ring can influence the electronic properties, lipophilicity, and steric hindrance of the molecule, thereby modulating its biological activity. This guide will explore the structural features of these derivatives and compare their performance with other alternatives, supported by available experimental data.
Comparative Analysis of Spectroscopic and Biological Data
While specific experimental data for this compound is not extensively available in the public domain, we can draw comparisons from closely related benzaldehyde derivatives. The following tables summarize representative spectroscopic data and the biological activity of Schiff base derivatives, which are common products of reactions involving benzaldehydes.
Table 1: Representative ¹H NMR and ¹³C NMR Spectral Data for Substituted Benzaldehydes
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Fluorobenzaldehyde | CDCl₃ | 9.97 (s, 1H), 7.98 – 7.85 (m, 2H), 7.26 – 7.16 (m, 2H) | 190.5, 166.5 (d, J = 256.7 Hz), 132.8 (d, J = 9.5 Hz), 132.2 (d, J = 9.7 Hz), 116.4 (d, J = 22.3 Hz) |
| 3,5-Dimethylbenzaldehyde | CDCl₃ | 9.95 (s, 1H), 7.49 (s, 2H), 7.26 (s, 1H), 2.39 (s, 6H) | 192.8, 138.8, 136.6, 136.2, 127.6, 21.1 |
| 4-Methoxybenzaldehyde | CDCl₃ | 9.88 (s, 1H), 7.84 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 3.89 (s, 3H) | 190.9, 164.6, 132.0, 129.9, 114.3, 55.6 |
Data for 4-Fluorobenzaldehyde, 3,5-Dimethylbenzaldehyde, and 4-Methoxybenzaldehyde are sourced from publicly available spectral databases and scientific literature.
Table 2: Comparison of Antimicrobial Activity of Schiff Base Derivatives of Benzaldehydes
| Schiff Base Derivative from | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC, µg/mL) | Reference |
| Benzaldehyde (PC1) | Escherichia coli | 62.5 | 125 | [1] |
| Benzaldehyde (PC1) | Staphylococcus aureus | 62.5 | 125 | [1] |
| Anisaldehyde (PC2) | Escherichia coli | 250 | 500 | [1] |
| Anisaldehyde (PC2) | Staphylococcus aureus | 62.5 | 125 | [1] |
| 4-Nitrobenzaldehyde (PC3) | Escherichia coli | 250 | - | [1] |
| 4-Nitrobenzaldehyde (PC3) | Staphylococcus aureus | 62.5 | 250 | [1] |
| Cinnamaldehyde (PC4) | Escherichia coli | 62.5 | 250 | [1] |
| Cinnamaldehyde (PC4) | Staphylococcus aureus | - | - | [1] |
Note: The data presented is for Schiff bases derived from different aldehydes and serves as a comparative reference for the potential activity of derivatives from this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols for the synthesis and characterization of benzaldehyde derivatives.
General Synthesis of Schiff Base Derivatives
Schiff bases are typically synthesized via a condensation reaction between an aldehyde and a primary amine.
-
Reactant Dissolution : Dissolve equimolar amounts of this compound and the desired primary amine in a suitable solvent, such as ethanol or methanol.[2]
-
Reaction : Stir the mixture at room temperature or under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
Product Isolation : Upon completion, the Schiff base product may precipitate out of the solution. If not, the solvent is removed under reduced pressure.[2]
-
Purification : The crude product is purified by recrystallization from an appropriate solvent to yield high-purity crystals.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds.
-
Sample Preparation : Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis : Analyze the chemical shifts, integration, and coupling constants to confirm the molecular structure.
Single-Crystal X-ray Diffraction
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound.
-
Crystal Growth : Grow single crystals of the derivative suitable for X-ray diffraction, typically by slow evaporation of a saturated solution.
-
Data Collection : Mount a suitable crystal on a diffractometer. Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).
-
Structure Solution and Refinement : Process the collected data to determine the unit cell parameters. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[2]
Visualizing Workflows and Pathways
Diagrams are powerful tools for illustrating complex processes and relationships. The following are representations of a typical experimental workflow and a potential signaling pathway that could be targeted by derivatives of this compound.
Caption: General workflow for the synthesis and analysis of derivatives.
Caption: Potential inhibition of the ALDH signaling pathway.
This guide provides a foundational comparison for researchers interested in this compound derivatives. Further experimental work is necessary to fully elucidate the specific structural and biological properties of this particular class of compounds. The provided protocols and comparative data from related molecules offer a solid starting point for such investigations.
References
A Comparative Guide to the Validation of Analytical Methods for 4-Fluoro-3,5-dimethylbenzaldehyde
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is crucial for ensuring the quality, consistency, and reliability of data. This guide provides a comparative overview of analytical methodologies for the characterization and quantification of 4-Fluoro-3,5-dimethylbenzaldehyde, a key building block in organic synthesis. While specific validated methods for this exact analyte are not extensively documented in publicly available literature, this guide draws upon established methods for structurally similar aromatic aldehydes to provide a practical framework for method validation.
The primary analytical techniques suitable for the analysis of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each of these techniques offers distinct advantages and is validated based on a series of internationally recognized parameters to ensure they are fit for purpose.[1][2][3]
Comparison of Analytical Method Performance
The selection of an analytical method is often guided by its performance characteristics. The following tables summarize typical validation parameters for the analysis of aromatic aldehydes using Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with a UV-Vis or Diode-Array Detector (HPLC-DAD). The data presented is a composite from various studies on similar compounds and serves as a representative benchmark.[4]
Table 1: Gas Chromatography (GC-FID/MS) Method Validation Parameters for Aromatic Aldehyde Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 1.5% |
| Specificity | High |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantitation (LOQ) | ~0.15 µg/mL |
| Robustness | Moderate |
Table 2: High-Performance Liquid Chromatography (HPLC-DAD) Method Validation Parameters for Aromatic Aldehyde Analysis
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 1.0% |
| Specificity | High |
| Limit of Detection (LOD) | ~0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL |
| Robustness | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are illustrative and may require optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A robust reversed-phase HPLC (RP-HPLC) method can be developed and validated for the separation and quantification of this compound and its potential impurities.[5]
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard analytical HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice for the analysis of substituted benzaldehydes.[5]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (e.g., 70:30, v/v) can provide optimal separation.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound analytical standard (purity ≥99.5%) by dissolving 10 mg of the standard in 10 mL of methanol to obtain a concentration of 1 mg/mL.[5]
-
Sample Solutions: Prepare samples of this compound in the same manner as the standard solution to a final concentration of 1 mg/mL in methanol.[5]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity
GC-MS is a powerful technique for confirming the identity and purity of volatile and semi-volatile compounds like this compound.[6]
Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Injector: Split/splitless, operated in a suitable mode.
-
Injector Temperature: 250 °C.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[7]
-
Oven Temperature Program:
-
MS Conditions:
Sample Preparation:
-
Dissolve 1 mg of the analyte in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.[7]
-
Vortex the solution to ensure complete dissolution.[7]
-
If necessary, dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL).[7]
Method Validation Workflow and Data Analysis
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.[3][8]
Caption: A generalized workflow for analytical method validation.
The following diagram illustrates the logical flow of sample analysis and data processing for a typical chromatographic method.
Caption: Workflow for chromatographic analysis and data processing.
References
The Promising Biological Potential of Compounds Derived from 4-Fluoro-3,5-dimethylbenzaldehyde: A Comparative Guide
Disclaimer: This guide provides a comparative overview of the potential biological activities of compounds synthesized from 4-Fluoro-3,5-dimethylbenzaldehyde. It is important to note that while the synthesis of various compound classes from this starting material is chemically feasible, a comprehensive literature search did not yield specific studies detailing the biological evaluation of these exact derivatives. Therefore, the data and discussions presented herein are based on analogous compounds reported in the scientific literature and serve as a predictive guide for researchers, scientists, and drug development professionals. The experimental protocols and quantitative data are representative examples from studies on structurally similar molecules.
Introduction
This compound is a versatile starting material for the synthesis of a variety of organic compounds with potential biological activities. The presence of the fluoro group and dimethyl substitution on the benzene ring can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the resulting molecules. This guide explores the potential anticancer and antimicrobial activities of several classes of compounds that can be synthesized from this aldehyde, including chalcones, Schiff bases, and pyrazoles.
I. Chalcones: Potential Anticancer Agents
Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds. The synthesis of chalcones from this compound would involve a Claisen-Schmidt condensation with an appropriate acetophenone.
A. Anticipated Anticancer Activity
Fluorinated chalcones have demonstrated significant cytotoxic activity against various cancer cell lines. The substitution pattern on both aromatic rings of the chalcone scaffold plays a crucial role in determining their potency and selectivity. Based on studies of similar fluorinated chalcones, derivatives of this compound are hypothesized to exhibit anticancer properties.
Table 1: Representative Anticancer Activity of Fluorinated Chalcone Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Fluorinated Chalcone A | Human Breast Cancer (MCF-7) | 3.44 ± 0.19 | Doxorubicin | 4.39 |
| Fluorinated Chalcone B | Human Liver Cancer (HepG2) | 4.64 ± 0.23 | Doxorubicin | 3.54 |
| Fluorinated Chalcone C | Human Colon Cancer (HCT116) | 6.31 ± 0.27 | 5-Fluorouracil | - |
| Brominated Chalcone | Gastric Cancer Cells | 3.57–5.61 | - | - |
| Fluorinated Chalcone D | Human Pancreatic Cancer (BxPC-3) | 18.67 | - | - |
| Fluorinated Chalcone E | Human Breast Cancer (BT-20) | 26.43 | - | - |
Note: The data presented are for analogous compounds and not for derivatives of this compound.
B. General Experimental Protocol for Anticancer Activity Screening (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized chalcone derivatives are dissolved in DMSO to prepare stock solutions, which are then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48 or 72 hours.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Workflow for the synthesis and anticancer screening of chalcone derivatives.
II. Schiff Bases: Potential Antimicrobial Agents
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. Synthesizing Schiff bases from this compound would involve reacting it with various primary amines.
A. Anticipated Antimicrobial Activity
Schiff bases derived from substituted benzaldehydes have been reported to possess significant antibacterial and antifungal activities. The imine group is crucial for their biological activity. It is anticipated that Schiff bases of this compound would exhibit antimicrobial properties.
Table 2: Representative Antimicrobial Activity of Schiff Base Analogs
| Compound Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| Schiff Base from 5-chloro-salicylaldehyde | E. coli | 1.6[1] | A. niger | 47.5[1] |
| S. aureus | 3.4[1] | |||
| Schiff Base from benzaldehyde derivative | S. aureus | 24-49 | Candida sp. | 24 |
Note: The data presented are for analogous compounds and not for derivatives of this compound.
B. General Experimental Protocol for Antimicrobial Activity Screening (Broth Microdilution Method)
-
Microorganism Culture: Bacterial and fungal strains are cultured in appropriate broth media (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).
-
Inoculum Preparation: A standardized inoculum of the microorganism is prepared to a specific concentration (e.g., 5 × 10⁵ CFU/mL).
-
Compound Preparation: The synthesized Schiff base derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial Dilution: Two-fold serial dilutions of the compounds are prepared in 96-well microtiter plates containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized microorganism suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
III. Pyrazoles: Potential Cytotoxic Agents
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized from α,β-unsaturated ketones (chalcones) by reaction with hydrazine derivatives. Therefore, chalcones derived from this compound could serve as precursors for pyrazole synthesis.
A. Anticipated Cytotoxic Activity
Pyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer properties. The substitution pattern on the pyrazole ring and the attached aryl groups significantly influences their cytotoxic potential. It is plausible that pyrazole derivatives incorporating the 4-fluoro-3,5-dimethylphenyl moiety would demonstrate cytotoxicity against cancer cells.
Table 3: Representative Cytotoxic Activity of Pyrazole Analogs
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazole Derivative | Breast Cancer (MCF7) | 39.7 ± 5.8[2] | - | - |
| Pyrazole Derivative | Breast Cancer (MDA-MB-231) | 17.7 ± 2.7[2] | - | - |
| Pyrazole Carbohydrazide | Breast Cancer (MDA-MB-231) | 6.36 | - | - |
| Pyrazole Acetohydrazide | Breast Cancer (MDA-MB-231) | 5.90 | - | - |
| Pyrazole Derivative | Ovarian Cancer (A2780) | 8.14 | - | - |
Note: The data presented are for analogous compounds and not for derivatives of this compound.
B. Hypothetical Signaling Pathway Inhibition
Some anticancer compounds exert their effects by interfering with specific cellular signaling pathways that are crucial for cancer cell proliferation and survival. For instance, a hypothetical pyrazole derivative could potentially inhibit a key kinase in a cancer-related signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.
Conclusion
While direct experimental evidence for the biological activities of compounds synthesized from this compound is currently lacking in the public domain, the extensive research on analogous fluorinated and substituted benzaldehyde derivatives provides a strong rationale for their potential as valuable scaffolds in drug discovery. The synthesis and evaluation of chalcones, Schiff bases, and pyrazoles derived from this starting material are warranted to explore their potential anticancer and antimicrobial properties. This guide serves as a foundational resource to stimulate further investigation into this promising area of medicinal chemistry. Researchers are encouraged to synthesize these novel compounds and perform rigorous biological testing to validate the predicted activities.
References
cost-benefit analysis of using 4-Fluoro-3,5-dimethylbenzaldehyde in synthesis
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that balances chemical efficacy with economic viability. 4-Fluoro-3,5-dimethylbenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of steric and electronic properties that make it a valuable reagent in the synthesis of complex molecules. However, its utility must be weighed against its cost and the performance of more readily available alternatives. This guide provides a comprehensive cost-benefit analysis of this compound in comparison to two common alternatives: 3,5-dimethylbenzaldehyde and 4-fluorobenzaldehyde.
Cost Analysis: A Significant Price Premium
A primary consideration in any synthetic endeavor is the cost of starting materials. A review of supplier pricing reveals a substantial cost disparity between this compound and its less substituted counterparts.
| Compound | Supplier Example | Price (USD) | Quantity |
| This compound | Sigma-Aldrich | $114.00 | 100 mg |
| 3,5-Dimethylbenzaldehyde | Fisher Scientific | $291.27 | 5 g |
| 4-Fluorobenzaldehyde | Fluoryx Labs | $45.00 | 250 g |
This significant price premium for this compound necessitates a careful evaluation of its performance benefits to justify its use in a synthetic route.
Performance Comparison in Multicomponent Reactions
The utility of these benzaldehyde derivatives is often demonstrated in multicomponent reactions (MCRs), which are highly efficient one-pot processes for the synthesis of complex products. The electronic nature of the substituents on the benzaldehyde ring plays a crucial role in the outcome of these reactions.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a classic MCR that produces dihydropyrimidinones, a class of compounds with a wide range of biological activities. The electrophilicity of the aldehyde's carbonyl carbon is a key factor in the reaction's success.
| Aldehyde | Substituent Effects | Expected Yield Trend |
| This compound | -F (electron-withdrawing), -CH₃ (electron-donating) | The fluorine atom is expected to increase the reactivity of the carbonyl group, potentially leading to higher yields and faster reaction times compared to non-fluorinated analogs. The methyl groups may slightly counteract this effect. |
| 3,5-Dimethylbenzaldehyde | -CH₃ (electron-donating) | The two electron-donating methyl groups are known to slightly decrease the electrophilicity of the carbonyl carbon, which can lead to slower reaction rates or lower yields under identical conditions when compared to unsubstituted benzaldehyde. |
| 4-Fluorobenzaldehyde | -F (electron-withdrawing) | The strongly electron-withdrawing fluorine atom significantly enhances the electrophilicity of the carbonyl carbon, generally leading to high yields in the Biginelli reaction. |
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is another important MCR for the preparation of dihydropyridines, which are precursors to various pharmaceuticals. Similar to the Biginelli reaction, the reactivity of the aldehyde component is a critical determinant of the reaction's efficiency.
| Aldehyde | Substituent Effects | Expected Yield Trend |
| This compound | -F (electron-withdrawing), -CH₃ (electron-donating) | The activating effect of the fluorine atom is expected to promote the condensation, potentially leading to high yields. |
| 3,5-Dimethylbenzaldehyde | -CH₃ (electron-donating) | The deactivating effect of the methyl groups may result in lower yields compared to benzaldehydes with electron-withdrawing substituents. |
| 4-Fluorobenzaldehyde | -F (electron-withdrawing) | The presence of the fluorine atom is expected to facilitate the reaction, leading to good to excellent yields of the corresponding dihydropyridine. |
Experimental Protocols
The following are generalized experimental protocols for the Biginelli and Hantzsch reactions, which can be adapted for use with this compound and its alternatives.
Protocol 1: Biginelli Reaction for the Synthesis of Dihydropyrimidinones
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., HCl, Yb(OTf)₃, or a Lewis acid)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask, combine the substituted benzaldehyde, ethyl acetoacetate, and urea in ethanol.
-
Add a catalytic amount of the chosen acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate from the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the crude dihydropyrimidinone.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Protocol 2: Hantzsch Pyridine Synthesis
Materials:
-
Substituted benzaldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1 mmol)
-
Ethanol (15 mL)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol.
-
Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The dihydropyridine product will typically precipitate. Collect the solid by vacuum filtration.
-
Wash the product with cold ethanol and dry.
-
Further purification can be achieved by recrystallization from ethanol.
Cost-Benefit Analysis Workflow
Caption: A logical workflow for the cost-benefit analysis of selecting a substituted benzaldehyde.
Synthetic Pathway Comparison
Caption: Generalized reaction schemes for the Biginelli and Hantzsch syntheses.
Conclusion
The decision to use this compound in a synthetic protocol is a clear trade-off between cost and potential performance benefits. Its significantly higher price point makes it a less attractive option for large-scale synthesis or initial exploratory studies where cost is a primary constraint. However, for applications where the unique electronic and steric properties imparted by the fluorine and dimethyl substituents are critical for achieving desired biological activity, metabolic stability, or material properties, the additional cost may be justified.
For most standard applications where high reactivity is desired and the specific substitution pattern of this compound is not essential, 4-fluorobenzaldehyde offers a much more cost-effective alternative with generally high reactivity. 3,5-Dimethylbenzaldehyde, while less reactive than the fluorinated analogs, is a viable option when the presence of the methyl groups is synthetically important and moderate yields are acceptable. Ultimately, the choice of aldehyde will depend on the specific goals of the synthesis, the budget of the project, and the desired properties of the final product.
A Spectroscopic Showdown: Unraveling the Isomers of 4-Fluoro-3,5-dimethylbenzaldehyde
For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. In the synthesis of novel chemical entities, the differentiation of isomers is a critical analytical challenge. This guide provides a comprehensive spectroscopic comparison of 4-Fluoro-3,5-dimethylbenzaldehyde and its structural isomers, 2-Fluoro-3,5-dimethylbenzaldehyde and 3-Fluoro-4,5-dimethylbenzaldehyde. Due to the limited availability of experimental spectra for these specific isomers, this guide utilizes predicted spectroscopic data to highlight the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles.
At a Glance: Key Spectroscopic Differentiators
A summary of the predicted key spectroscopic data for this compound and its isomers is presented below. These values provide a foundational basis for their analytical differentiation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted ¹H NMR (Aldehyde Proton, ppm) | Predicted ¹³C NMR (Carbonyl Carbon, ppm) | Predicted IR (C=O Stretch, cm⁻¹) | Predicted Key Mass Fragments (m/z) |
| This compound | C₉H₉FO | 152.17 | ~9.8 | ~191 | ~1700 | 152, 151, 123, 95 |
| 2-Fluoro-3,5-dimethylbenzaldehyde | C₉H₉FO | 152.17 | ~10.2 | ~189 | ~1705 | 152, 151, 123, 95 |
| 3-Fluoro-4,5-dimethylbenzaldehyde | C₉H₉FO | 152.17 | ~9.9 | ~190 | ~1695 | 152, 151, 123, 95 |
Deciphering the Structures: A Comparative Analysis
The subtle shifts in the position of the fluorine atom and methyl groups among these isomers lead to distinct electronic environments, which are reflected in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The chemical shift of the aldehyde proton is a key diagnostic marker. In this compound, the electron-withdrawing fluorine atom and the electron-donating methyl groups create a specific electronic environment around the aldehyde. For 2-Fluoro-3,5-dimethylbenzaldehyde, the proximity of the fluorine atom to the aldehyde group is expected to cause a more significant downfield shift of the aldehyde proton signal. The aromatic protons will also exhibit distinct splitting patterns and chemical shifts based on their coupling with the fluorine atom and adjacent protons.
¹³C NMR: The carbonyl carbon signal is sensitive to the electronic effects of the substituents on the aromatic ring. The position of the fluorine atom relative to the benzaldehyde group will influence the chemical shift of the carbonyl carbon, as well as the carbons in the aromatic ring, which will show characteristic C-F coupling constants.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of these aldehydes is the C=O stretching vibration of the carbonyl group. The frequency of this absorption is influenced by the electronic effects of the ring substituents. The electron-withdrawing fluorine atom is expected to increase the C=O stretching frequency. The position of this band, along with the characteristic C-F stretching vibrations and the pattern of C-H out-of-plane bending vibrations in the fingerprint region, can aid in differentiating the isomers.
Mass Spectrometry (MS)
Upon electron ionization, all three isomers are expected to show a molecular ion peak (M⁺) at m/z 152. The primary fragmentation pathways will likely involve the loss of a hydrogen radical to form the [M-1]⁺ ion (m/z 151) and the loss of the formyl radical (CHO) to yield a fragment at m/z 123. Subsequent fragmentation of the aromatic ring can lead to a common fragment at m/z 95. While the major fragments are expected to be similar, the relative intensities of these fragments may vary subtly between the isomers, providing potential clues for their identification.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid Samples: Place a drop of the sample between two NaCl or KBr plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder. Identify and label the major absorption bands.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Injector: Split/splitless, 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways and library databases.
Visualizing the Workflow and Relationships
To further clarify the analytical process and the relationships between the isomers, the following diagrams are provided.
Figure 1. Logical workflow for the spectroscopic comparison of the isomers.
Figure 2. General experimental workflow for the spectroscopic analysis of an isomer.
A Comparative Guide to Assessing the Purity of Commercial 4-Fluoro-3,5-dimethylbenzaldehyde
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensure the reliability and reproducibility of experimental results. 4-Fluoro-3,5-dimethylbenzaldehyde is a key building block in the synthesis of various pharmaceutical compounds and research chemicals.[1] Impurities, which can arise from the synthetic route or degradation, can lead to unwanted side reactions, reduced yields, and complications in downstream applications. This guide provides a comparative overview of key analytical methods for assessing the purity of commercial this compound, complete with experimental protocols and data presentation formats.
Comparison of Key Analytical Methods
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method depends on the specific analytical goal, such as routine quality control, identification of unknown impurities, or obtaining an absolute purity value.[2] High-Performance Liquid Chromatography (HPLC) is often the primary method for quantifying non-volatile organic impurities, while Gas Chromatography (GC) is ideal for volatile impurities like residual solvents.[3] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) provide detailed structural information and can be used for quantitative analysis against an internal standard.[4]
Table 1: Overview of Recommended Analytical Techniques
| Technique | Principle | Primary Application | Typical Limit of Quantification (LOQ) | Advantages | Limitations |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance. | Potency assay, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants). | ~0.01 - 0.1%[2] | High resolution, high sensitivity, excellent quantitation, widely applicable.[2][5] | Not suitable for volatile or non-UV active compounds; requires method development.[2] |
| GC-MS | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-to-charge ratio detection. | Identification and quantification of volatile organic impurities and residual solvents from the synthesis process. | ~1 - 10 ppm | High sensitivity for volatile compounds, provides structural information from mass spectra for impurity identification.[6][7] | Not suitable for non-volatile or thermally labile compounds; derivatization may be required. |
| qNMR | The signal intensity of a nucleus is directly proportional to the number of nuclei in the sample. Purity is determined by comparing the integral of an analyte signal to that of a certified internal standard. | Provides an absolute purity value without needing a reference standard of the analyte. Confirms structure simultaneously. | ~0.1 - 1% | Highly accurate and precise, does not require a specific reference standard for the analyte, provides structural confirmation.[4] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard that does not overlap with analyte signals.[2] |
Experimental Protocols
The following protocols are provided as detailed examples for the purity determination of this compound.
HPLC Method for Non-Volatile Impurities
This method is designed to separate the main component from potential process-related impurities and degradation products. It is adapted from established methods for similar benzaldehyde derivatives.[8]
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[8]
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound test sample
-
-
Sample Preparation:
-
Chromatographic Conditions:
-
Data Analysis:
-
Calculate the purity of the main peak using area percent normalization.
-
The percentage purity is calculated as: (Area of Main Peak / Total Area of All Peaks) * 100.
-
This assumes all impurities have a similar response factor to the main component.
-
GC-MS Method for Residual Solvents
This method follows general guidelines for identifying and quantifying residual solvents from the synthesis process.[7]
-
Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector.
-
Reagents and Standards:
-
Dimethyl sulfoxide (DMSO) or other suitable high-boiling solvent, free of interfering peaks.
-
This compound test sample.
-
Reference standards for expected residual solvents (e.g., toluene, dichloromethane, ethyl acetate).
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a headspace vial.
-
Add 1 mL of DMSO and seal the vial.
-
Prepare calibration standards by spiking known amounts of expected solvents into DMSO.
-
-
Instrumental Conditions:
-
Column: A non-polar column such as a DB-624 or equivalent.
-
Injector Temperature: 200 °C (or suitable for headspace).
-
Oven Program: 40 °C for 5 minutes, then ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Transfer Line: 250 °C.[2]
-
Ion Source: 230 °C.[2]
-
Mass Range: 35-350 amu.[2]
-
-
Data Analysis:
-
Identify solvents by comparing retention times and mass spectra to reference standards.
-
Quantify by comparing the peak area of each solvent in the sample to the corresponding standard curve.
-
Data Presentation: Hypothetical Purity Comparison
Summarizing results in a clear, tabular format is crucial for direct comparison of different commercial batches or suppliers.
Table 2: Purity Assessment of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Specification |
| Appearance | White to off-white solid | White solid | White to off-white solid |
| Purity (HPLC, Area %) | 99.25% | 97.80% | ≥97%[9] |
| Impurity 1 (RT 3.5 min) | 0.45% | 1.20% | Report |
| Impurity 2 (RT 4.8 min) | 0.15% | 0.65% | Report |
| Total Impurities | 0.75% | 2.20% | ≤3.0% |
| Residual Toluene (GC-MS) | 50 ppm | 350 ppm | ≤890 ppm (ICH Limit) |
Visualizations
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound.
Caption: Workflow for purity analysis of this compound.
Contextual Signaling Pathway
This compound serves as a starting material for more complex molecules. The diagram below shows a hypothetical pathway where a derivative of this compound acts as a kinase inhibitor, a common role for such molecules in drug discovery.
Caption: Hypothetical pathway of a drug derived from the title compound.
References
- 1. 363134-35-4(this compound) | Kuujia.com [kuujia.com]
- 2. benchchem.com [benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rroij.com [rroij.com]
- 5. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 6. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemscene.com [chemscene.com]
comparative study of different synthetic routes to 4-Fluoro-3,5-dimethylbenzaldehyde
For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of substituted benzaldehydes is a critical aspect of developing novel compounds. 4-Fluoro-3,5-dimethylbenzaldehyde is a valuable building block, and the selection of an appropriate synthetic route can significantly impact yield, purity, and scalability. This guide provides a comparative overview of potential synthetic strategies for this target molecule, complete with illustrative experimental protocols and a summary of key performance indicators.
-
Oxidation of 4-Fluoro-3,5-dimethylbenzyl alcohol
-
Formylation of 1-Fluoro-3,5-dimethylbenzene
-
Synthesis from 3,5-Dimethylphenol
Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, and potential for scale-up.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed synthetic routes. Please note that these values are estimates based on typical yields for similar reactions and may vary depending on specific experimental conditions and optimization.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (approx.) | Yield (%) (estimated) | Key Advantages | Potential Disadvantages |
| Route 1: Oxidation | 4-Fluoro-3,5-dimethylbenzyl alcohol | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) | 2-4 hours | 85-95% | Mild reaction conditions, high selectivity, and good yield. | The precursor alcohol may need to be synthesized separately. |
| Route 2: Vilsmeier-Haack Formylation | 1-Fluoro-3,5-dimethylbenzene | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | 4-8 hours | 70-80% | Utilizes a readily available starting material. | The reaction can be sensitive to moisture and may require careful control of temperature. |
| Route 3: Multi-step Synthesis from Phenol | 3,5-Dimethylphenol | N-Bromosuccinimide (NBS), (CH₃)₂SO₄, POCl₃, DMF | > 24 hours (multi-step) | 50-60% (overall) | Starts from an inexpensive and readily available phenol. | A longer synthetic sequence with more steps can lead to a lower overall yield. |
Experimental Protocols
The following are representative experimental protocols for each of the proposed synthetic routes. These should be considered as a general guide and may require optimization for specific laboratory settings.
Route 1: Oxidation of 4-Fluoro-3,5-dimethylbenzyl alcohol
This method involves the oxidation of the corresponding benzyl alcohol to the aldehyde using a mild oxidizing agent like Pyridinium chlorochromate (PCC).
Materials:
-
4-Fluoro-3,5-dimethylbenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-Fluoro-3,5-dimethylbenzyl alcohol (1 equivalent) in anhydrous DCM.
-
Add PCC (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and filter it through a pad of silica gel to remove chromium salts.
-
Wash the filtrate with a saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Route 2: Vilsmeier-Haack Formylation of 1-Fluoro-3,5-dimethylbenzene
This reaction introduces an aldehyde group onto the aromatic ring of 1-Fluoro-3,5-dimethylbenzene.
Materials:
-
1-Fluoro-3,5-dimethylbenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Anhydrous Sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of DMF (3 equivalents) to 0°C.
-
Slowly add POCl₃ (1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add 1-Fluoro-3,5-dimethylbenzene (1 equivalent) dropwise to the Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0°C and quench by the slow addition of a cold aqueous sodium acetate solution.
-
Extract the product with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Route 3: Multi-step Synthesis from 3,5-Dimethylphenol
This route involves the bromination of 3,5-dimethylphenol, followed by methylation of the hydroxyl group, and subsequent formylation.
Step 3a: Bromination of 3,5-Dimethylphenol
-
Dissolve 3,5-dimethylphenol in a suitable solvent like acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature.
-
Stir the reaction until TLC indicates the consumption of the starting material.
-
Work up the reaction by adding water and extracting with an organic solvent.
-
Purify the resulting 4-bromo-3,5-dimethylphenol.
Step 3b: Methylation of 4-bromo-3,5-dimethylphenol
-
Dissolve the brominated phenol in a solvent like acetone.
-
Add potassium carbonate and dimethyl sulfate.
-
Reflux the mixture until the reaction is complete.
-
After workup and purification, 1-bromo-4-methoxy-3,5-dimethylbenzene is obtained.
Step 3c: Formylation (illustrative, requires conversion to a suitable precursor for formylation) A direct formylation of the methoxy-intermediate might be challenging. A more plausible route would involve conversion to an organometallic species followed by reaction with a formylating agent. A more direct approach from the phenol would be a Duff reaction or Reimer-Tiemann reaction, though yields can be variable.
Visualizing the Synthetic Pathways
The logical relationships between the starting materials and the final product for the primary synthetic routes are illustrated below.
Caption: Synthetic pathways to this compound.
Evaluating 4-Fluoro-3,5-dimethylbenzaldehyde: A Comparative Performance Guide for Key Organic Reactions
For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is critical to achieving desired molecular architectures and optimizing reaction outcomes. 4-Fluoro-3,5-dimethylbenzaldehyde, a substituted aromatic aldehyde, presents a unique combination of electronic and steric properties. This guide provides a comparative evaluation of its expected performance in three cornerstone reactions—the Wittig reaction, Aldol condensation, and reductive amination—against common alternatives. The analysis is supported by established chemical principles and extrapolated data from structurally related analogs.
Wittig Reaction: Olefin Synthesis
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. The reactivity of the aldehyde is a key factor in the success of this transformation.
Expected Performance: The carbonyl carbon of this compound is activated by the electron-withdrawing fluorine atom, making it more electrophilic and thus more susceptible to nucleophilic attack by the phosphorus ylide. However, the two methyl groups flanking the aldehyde moiety introduce steric hindrance, which could temper this enhanced reactivity, particularly with bulky ylides. Overall, a good to excellent yield is anticipated, with the steric hindrance potentially influencing the stereoselectivity of the resulting alkene.
Comparative Data for Wittig Reaction
| Aldehyde | Key Substituents | Expected Reactivity | Anticipated Yield Range | Key Considerations |
| Benzaldehyde | None | Baseline | Good to Excellent (70-95%) | Standard, well-documented. |
| 4-Fluorobenzaldehyde | -F (electron-withdrawing) | High | Excellent (85-98%) | Increased electrophilicity of the carbonyl. |
| 3,5-Dimethylbenzaldehyde | 2x -CH₃ (electron-donating) | Moderate | Good (65-90%) | Reduced electrophilicity and some steric hindrance. |
| This compound | -F, 2x -CH₃ | High | Very Good to Excellent (80-95%) | Electron-withdrawing fluorine enhances reactivity, while methyl groups add steric bulk. |
Experimental Protocol: General Wittig Olefination
-
Ylide Generation: To a suspension of a suitable phosphonium salt (1.1 eq.) in anhydrous THF, add a strong base such as n-butyllithium or sodium hydride at 0 °C under an inert atmosphere. Stir the resulting mixture for 30-60 minutes.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Wittig Reaction Workflow
Caption: Workflow of the Wittig reaction with this compound.
Aldol Condensation: Carbon-Carbon Bond Formation
In the context of crossed Aldol or Claisen-Schmidt condensations, aldehydes lacking α-hydrogens, such as this compound, serve as excellent electrophilic partners.
Expected Performance: The fluorine substituent enhances the electrophilicity of the carbonyl carbon, promoting nucleophilic attack by an enolate. The steric hindrance from the adjacent methyl groups may slightly slow the reaction rate compared to unhindered aldehydes but is not expected to prevent the reaction. This compound should readily undergo condensation with enolizable ketones or aldehydes to form α,β-unsaturated carbonyl compounds, with good yields anticipated.
Comparative Data for Aldol Condensation
| Aldehyde | Key Substituents | Expected Reactivity | Anticipated Yield Range | Key Considerations |
| Benzaldehyde | None | Baseline | Good to Excellent (75-95%) | Prone to Cannizzaro reaction under strong basic conditions. |
| 4-Fluorobenzaldehyde | -F (electron-withdrawing) | High | Excellent (85-98%) | Less susceptible to Cannizzaro reaction than benzaldehyde. |
| 3,5-Dimethylbenzaldehyde | 2x -CH₃ (electron-donating) | Moderate | Good (70-90%) | Slower reaction rate due to reduced electrophilicity. |
| This compound | -F, 2x -CH₃ | High | Very Good to Excellent (80-95%) | Good electrophile; steric hindrance may influence reaction rate. |
Experimental Protocol: General Claisen-Schmidt Condensation
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq.) and an enolizable ketone (e.g., acetophenone, 1.0 eq.) in ethanol.
-
Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (10-20%) dropwise at room temperature.
-
Reaction: Continue stirring at room temperature for 2-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Work-up and Purification: Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent like ethanol.
Visualizing the Claisen-Schmidt Condensation Pathway
No Publicly Available Data on Novel Bioactive Compounds Derived from 4-Fluoro-3,5-dimethylbenzaldehyde
Despite a comprehensive search of scientific literature and patent databases, no specific novel compounds derived from 4-Fluoro-3,5-dimethylbenzaldehyde with detailed characterization and biological activity data were identified. This scarcity of public information prevents the creation of a detailed comparison guide as requested.
This compound is commercially available and recognized as a useful chemical intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. The presence of the fluorine atom and the specific substitution pattern on the benzene ring suggests its potential utility in developing bioactive compounds. Fluorine is known to enhance properties like metabolic stability and binding affinity in drug candidates.
However, searches for specific derivatives, such as chalcones, Schiff bases, or other heterocyclic compounds originating from this compound, did not yield any publications with the necessary experimental data for a comparative analysis. While the synthesis of derivatives from other substituted benzaldehydes is widely reported, with many exhibiting promising anticancer, antimicrobial, or anti-inflammatory properties, such data for derivatives of this compound is not available in the public domain.
Without concrete examples of novel compounds, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. The logical relationships and experimental workflows for non-existent, publicly documented compounds cannot be constructed.
Therefore, for researchers, scientists, and drug development professionals interested in this specific chemical scaffold, the synthesis and biological evaluation of novel derivatives of this compound represents a potential area for new research. At present, there is no established body of work to compare and guide such efforts.
Safety Operating Guide
Proper Disposal of 4-Fluoro-3,5-dimethylbenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Fluoro-3,5-dimethylbenzaldehyde, a halogenated aromatic aldehyde. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general best practices for handling this compound.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[1][2]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber. Inspect gloves prior to use.[1][2]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[3][4]
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][3]
Spill Management: In the event of a spill, immediately evacuate the area and alert your laboratory's safety officer. For small spills, contain the material with an inert absorbent material such as sand, earth, or vermiculite.[3] Collect the absorbed material and place it in a suitable, labeled container for waste disposal.[3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to collect it as hazardous waste for incineration by a licensed facility. Do not dispose of this chemical down the drain or in regular trash.[5][6]
-
Segregation of Waste: This is a critical first step. This compound is a halogenated organic compound. It must be collected in a designated waste container for halogenated organic waste.[7][8]
-
Waste Container Selection:
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.[9]
-
The label must clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemicals in the mixture with their approximate concentrations.[7][8]
-
Indicate the hazards associated with the waste (e.g., "Combustible," "Irritant").
-
-
Storage:
-
Arranging for Pickup:
-
Once the container is full (do not exceed 90% capacity) or when the waste is no longer being generated, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
-
Summary of Key Disposal Information
| Parameter | Guideline | Source(s) |
| Waste Classification | Halogenated Organic Waste | [8] |
| Container Material | High-Density Polyethylene (HDPE) or Glass | [7][10] |
| Container Labeling | "Hazardous Waste," Chemical Name, Concentration, Hazard Warnings | [7][9][11] |
| Incompatible Wastes | Non-halogenated organics, acids, bases, oxidizers | [7] |
| Storage Location | Designated Satellite Accumulation Area (e.g., fume hood, safety cabinet) | [10][11] |
| Final Disposal Method | Licensed Hazardous Waste Incineration | [12] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general principles of laboratory chemical waste disposal. A specific Safety Data Sheet (SDS) for this compound was not found during the literature search; therefore, this guidance is based on best practices for similar chemical classes. Always consult your institution's specific EHS protocols and the SDS for any chemical you are handling.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. westliberty.edu [westliberty.edu]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nswai.org [nswai.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. bucknell.edu [bucknell.edu]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 4-Fluoro-3,5-dimethylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-Fluoro-3,5-dimethylbenzaldehyde in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. This substance is classified as an acute oral toxicant and requires careful handling to prevent exposure.
| Body Part | Recommended Protection | Specifications and Remarks |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over goggles, particularly when there is a risk of splashing during solution preparation or transfer.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected for any signs of degradation or puncture before use and should be disposed of as contaminated waste after handling.[1][2] |
| Body | Laboratory Coat | A flame-retardant, long-sleeved laboratory coat is required. Ensure the lab coat is fully buttoned to provide maximum coverage.[1][2] |
| Respiratory | Air-Purifying Respirator | When handling the solid powder outside of a certified chemical fume hood, or if dust generation is likely, a NIOSH-approved air-purifying respirator with appropriate cartridges should be used.[1][3] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against accidental spills.[2] |
Operational and Disposal Plan
A systematic approach to the handling and disposal of this compound is crucial for minimizing risk. The following step-by-step plan outlines the procedures for the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep it away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
2. Handling and Use:
-
All handling of this compound, especially weighing and transferring the solid, must be conducted in a certified chemical fume hood to minimize inhalation of dust.[2]
-
Before handling, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Have a chemical spill kit appropriate for solid materials readily available.
-
Avoid direct contact with skin, eyes, and clothing.[1][3] Do not breathe in the dust.[3]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[3][5]
-
After handling, wash hands thoroughly with soap and water.[3]
3. Spill Management:
-
In case of a spill, evacuate the area and prevent entry.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[3]
-
For larger spills, or if the spill occurs outside a fume hood, contact your institution's environmental health and safety department immediately.
-
Do not allow the spilled material to enter drains or waterways.[3]
4. Disposal Plan:
-
This compound and any contaminated materials (e.g., gloves, weigh paper, pipette tips) are considered hazardous waste.[6]
-
Collect all waste in a designated, clearly labeled, and sealed container. The label must include "Hazardous Waste," the full chemical name, and the associated hazards.[6]
-
Store the waste container in a designated satellite accumulation area.
-
Dispose of the hazardous waste through your institution's approved hazardous waste management program. Do not dispose of it in the regular trash or down the drain.[6]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
